Hydrocortisone Phosphate
描述
HYDROCORTISONE PHOSPHORIC ACID is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1960.
See also: Hydrocortisone Sodium Phosphate (has salt form).
Structure
3D Structure
属性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31O8P/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25H,3-8,10-11H2,1-2H3,(H2,26,27,28)/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSOJVFOEQLVMH-VWUMJDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COP(=O)(O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COP(=O)(O)O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048160 | |
| Record name | Hydrocortisone 21-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3863-59-0, 6000-74-4 | |
| Record name | Hydrocortisone phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3863-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortisol 21-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003863590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14542 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone 21-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-(phosphonooxy)-, disodium salt, (11β)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y87E22X71 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Genomic Impact of Hydrocortisone Phosphate: A Technical Guide for Researchers
Introduction
Hydrocortisone (B1673445) phosphate (B84403), a water-soluble ester of the glucocorticoid hydrocortisone, is a widely utilized synthetic steroid hormone renowned for its potent anti-inflammatory and immunosuppressive properties. Its therapeutic efficacy is intrinsically linked to its profound ability to modulate gene expression, thereby influencing a vast array of cellular processes. This technical guide provides an in-depth exploration of the molecular mechanisms by which hydrocortisone phosphate impacts gene expression, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into the core signaling pathways, present quantitative data on gene expression changes, detail key experimental protocols, and visualize complex interactions through signaling and workflow diagrams.
Core Signaling Pathways and Mechanisms of Action
This compound exerts its effects on gene expression primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-inducible transcription factors. The canonical pathway involves the following key steps:
-
Ligand Binding and Receptor Activation: Hydrocortisone, the active form of this compound, diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding event induces a conformational change in the GR, leading to its dissociation from the HSPs.
-
Nuclear Translocation and Dimerization: The activated GR-ligand complex then translocates into the nucleus and dimerizes.
-
DNA Binding and Transcriptional Regulation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This interaction can lead to either transactivation (upregulation) or transrepression (downregulation) of gene expression.
Transactivation: The GR dimer directly binds to GREs, recruiting coactivator proteins and the basal transcription machinery to enhance the transcription of anti-inflammatory and metabolic genes.
Transrepression: Hydrocortisone can suppress the expression of pro-inflammatory genes through several mechanisms:
- Direct DNA Binding: The GR dimer can bind to negative GREs (nGREs) to directly repress gene transcription.
- Tethering: The GR monomer can physically interact with and inhibit the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This "tethering" mechanism is a cornerstone of the anti-inflammatory effects of glucocorticoids.
Key Signaling Pathways Modulated by Hydrocortisone
The NF-κB Pathway: The NF-κB family of transcription factors plays a central role in the inflammatory response by inducing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Hydrocortisone inhibits NF-κB signaling by increasing the expression of IκBα, which enhances the sequestration of NF-κB in the cytoplasm.
The AP-1 Pathway: AP-1 is another critical transcription factor involved in inflammation, proliferation, and apoptosis. It is typically a dimer of proteins from the Jun and Fos families. Pro-inflammatory signals activate signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation and activation of AP-1. Hydrocortisone can suppress AP-1 activity by interfering with the JNK signaling pathway and by direct protein-protein interactions with the AP-1 subunits.
Quantitative Data on Gene Expression Changes
The impact of hydrocortisone on gene expression is extensive, affecting a wide range of genes involved in inflammation, immunity, metabolism, and cell signaling. The following tables summarize quantitative data from various studies, showcasing the fold changes in the expression of key genes in response to hydrocortisone or other glucocorticoids.
Table 1: Hydrocortisone-Induced Changes in Inflammatory Gene Expression
| Gene | Cell Type/System | Treatment | Fold Change | Reference |
| IL-6 | Human Bronchial Epithelial Cells | Dexamethasone | Downregulated | [1] |
| IL-8 | Human Bronchial Epithelial Cells | Dexamethasone | Downregulated | [1] |
| TNF-α | Human Peripheral Blood Mononuclear Cells | Compound A (SEGRM) | Downregulated | [2] |
| IL-1β | Human Peripheral Blood Mononuclear Cells | Compound A (SEGRM) | Downregulated | [2] |
| MMP-1 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |
| MMP-2 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |
| MMP-3 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁹ M) | ~23-fold Upregulation | [3] |
| MMP-7 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |
| MMP-9 | Human Mononuclear Cells | Hydrocortisone (100 mg IV) | Decreased plasma levels | [4] |
| MMP-11 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |
| TIMP-1 | Human Gingival Fibroblasts | Hydrocortisone (10⁻⁷ M) | Upregulated | [3] |
Table 2: Hydrocortisone-Induced Changes in Glucocorticoid-Responsive Gene Expression
| Gene | Cell Type/System | Treatment | Log2 Fold Change | Reference |
| FKBP5 | Whole blood from AAD patients | 100 mg Hydrocortisone IV | 0.429 | [5] |
| DSIPI | Whole blood from AAD patients | 100 mg Hydrocortisone IV | 0.274 | [5] |
| MMP9 | Whole blood from AAD patients | 100 mg Hydrocortisone IV | 0.560 | [5] |
| PER1 | A549 cells | 5 nM Dexamethasone (1 hr) | Upregulated | [6] |
| PER3 | Healthy subjects | Moderate dose Hydrocortisone | Upregulated | [7] |
Table 3: Hydrocortisone-Induced Changes in Genes Related to Cell Adhesion and Polarity in H4 Cells [5][8]
| Gene Category | Gene | Fold Change (48h treatment) |
| Polarization-Associated | MUC1 | Upregulated |
| PODXL | Upregulated | |
| Tight Junction-Associated | CLDN3 | Upregulated |
| CLDN4 | Upregulated | |
| TJP1 (ZO-1) | Upregulated | |
| DSG1 | Upregulated | |
| CDH1 (E-cadherin) | Upregulated |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Canonical Glucocorticoid Receptor signaling pathway.
Caption: Inhibition of NF-κB and AP-1 pathways by hydrocortisone.
Experimental Workflow Diagram
Caption: A typical workflow for a gene expression study.
Detailed Experimental Protocols
Microarray Analysis of Gene Expression
This protocol outlines the general steps for analyzing hydrocortisone-induced gene expression changes using microarrays, based on methodologies described for H4 and A549 cells.[8][9]
1.1. Cell Culture and Treatment:
- Culture human fetal small intestinal epithelial cells (H4) or human lung adenocarcinoma cells (A549) in appropriate media and conditions.
- Treat cells with desired concentrations of this compound for various time points (e.g., 12h, 24h, 48h, 5 days).[8] Include vehicle-treated controls.
1.2. RNA Extraction and Quality Control:
- Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
- Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
- Evaluate RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer).
1.3. cDNA Synthesis, Labeling, and Hybridization:
- Synthesize double-stranded cDNA from total RNA using a reverse transcription kit with a T7-(dT)24 primer.
- Perform in vitro transcription to generate biotin-labeled cRNA.
- Fragment the labeled cRNA and hybridize it to a microarray chip (e.g., Affymetrix Human Genome U133 Plus 2.0 Array) according to the manufacturer's protocol.
1.4. Data Acquisition and Analysis:
- Scan the microarray chips to obtain raw fluorescence intensity data.
- Normalize the raw data using appropriate algorithms (e.g., Robust Multiarray Averaging - RMA).
- Perform statistical analysis to identify differentially expressed genes (DEGs) between hydrocortisone-treated and control groups. A fold-change cutoff (e.g., ≥ ±2) and a p-value threshold are typically applied.[8]
- Utilize bioinformatics tools (e.g., GeneGo MetaCore) for gene enrichment analysis to identify affected canonical pathways and networks.[8]
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
qPCR is used to validate the expression changes of specific genes identified by microarray or RNA-seq.[10][11]
2.1. cDNA Synthesis:
- Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
2.2. qPCR Reaction Setup:
- Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).
- Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
2.3. Data Analysis:
- Determine the cycle threshold (Ct) value for each sample.
- Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is for assessing the protein levels and phosphorylation status of key components of the NF-κB pathway, such as IκBα and the p65 subunit of NF-κB.[12]
3.1. Protein Extraction:
- Treat cells with hydrocortisone and/or a pro-inflammatory stimulus (e.g., TNF-α).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
- Determine the protein concentration using a BCA assay.
3.2. SDS-PAGE and Protein Transfer:
- Denature protein samples by boiling in Laemmli buffer.
- Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3.3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
- Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-IκBα, anti-phospho-p65, anti-p65).
- Wash the membrane to remove unbound primary antibody.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Wash the membrane to remove unbound secondary antibody.
3.4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
- Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Luciferase Reporter Assay for AP-1 Transcriptional Activity
This assay measures the effect of hydrocortisone on the transcriptional activity of AP-1.[13][14]
4.1. Cell Transfection:
- Seed cells (e.g., A549) in a multi-well plate.
- Co-transfect the cells with a luciferase reporter plasmid containing AP-1 response elements upstream of the luciferase gene and a control plasmid expressing Renilla luciferase (for normalization).
4.2. Cell Treatment:
- After transfection, treat the cells with hydrocortisone and/or an AP-1 activator (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA).
4.3. Luciferase Assay:
- Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
4.4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Calculate the fold change in AP-1 transcriptional activity in response to the treatments.
This compound's impact on gene expression is a complex and multifaceted process, primarily orchestrated through the glucocorticoid receptor. Its ability to both activate and repress gene transcription, particularly its potent inhibition of the pro-inflammatory NF-κB and AP-1 signaling pathways, underpins its widespread clinical use. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the genomic effects of hydrocortisone and to develop novel therapeutic strategies that leverage its gene-regulatory properties. The continued application of advanced techniques such as RNA-seq and ChIP-seq will undoubtedly uncover further layers of complexity in the genomic response to this important therapeutic agent.
References
- 1. Real‐time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 3. Different glucocorticoids vary in their genomic and non-genomic mechanism of action in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hypersensitive Glucocorticoid Response Specifically Regulates Period 1 and Expression of Circadian Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The acute and temporary modulation of PERIOD genes by hydrocortisone in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time quantitative PCR to detect changes in synovial gene expression in rheumatoid arthritis after corticosteroid treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-time PCR quantitation of glucocorticoid receptor alpha isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. indigobiosciences.com [indigobiosciences.com]
Cellular Targets of Hydrocortisone Phosphate: A Technical Guide for Researchers
Executive Summary
Hydrocortisone (B1673445) phosphate (B84403) is a water-soluble prodrug that is rapidly converted in vivo to its active form, hydrocortisone (cortisol), a primary glucocorticoid hormone.[1] Its therapeutic efficacy stems from potent anti-inflammatory and immunosuppressive actions, making it a cornerstone treatment for a wide range of conditions, including allergic reactions, inflammatory dermatoses, and adrenal insufficiency.[2][3][4] The cellular effects of hydrocortisone are mediated primarily through its interaction with the intracellular Glucocorticoid Receptor (GR).[2][5] Upon binding, the hydrocortisone-GR complex translocates to the nucleus, where it functions as a ligand-dependent transcription factor. It directly or indirectly modulates the expression of up to 20% of the human genome by binding to specific DNA sequences known as Glucocorticoid Response Elements (GREs) or by interacting with other transcription factors.[3] This genomic mechanism leads to the upregulation of anti-inflammatory proteins, such as Annexin (B1180172) A1, and the downregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules.[6][7] This guide provides an in-depth analysis of the cellular targets of hydrocortisone, detailing its interaction with the GR, the subsequent signaling pathways, its effects on gene expression, and the experimental protocols used to elucidate these mechanisms.
The Primary Cellular Target: The Glucocorticoid Receptor (GR)
The physiological and pharmacological actions of hydrocortisone are mediated by the Glucocorticoid Receptor (GR, NR3C1), a member of the nuclear receptor superfamily.[3] GR is expressed in nearly every cell of the body, which accounts for the pleiotropic effects of glucocorticoids.[3]
GR Structure and Cellular Localization
In its inactive state, GR resides in the cytoplasm as part of a large multi-protein complex. This complex includes chaperone proteins like heat shock protein 90 (hsp90), which maintains the receptor in a conformation that is ready for ligand binding.[8] Immunophilins, such as FKBP51 and FKBP52, are also part of this complex and can influence the affinity of glucocorticoids for the receptor.[9]
Ligand Binding and Activation
Hydrocortisone, being lipophilic, passively diffuses across the cell membrane to bind to the Ligand-Binding Domain (LBD) of the cytosolic GR.[10] This binding event triggers a conformational change, leading to the dissociation of the chaperone proteins.[8] The now-activated hydrocortisone-GR complex exposes a nuclear localization sequence, facilitating its translocation into the nucleus.[11]
Core Signaling Pathways
Hydrocortisone exerts its effects through two primary signaling pathways: the well-characterized genomic pathway and a more rapid, non-genomic pathway.
The Classical Genomic Pathway
The genomic actions of the GR are responsible for the majority of the anti-inflammatory effects of hydrocortisone. Once inside the nucleus, the activated GR dimerizes and regulates gene expression through two main mechanisms:
-
Transactivation: The GR dimer binds directly to specific DNA sequences called Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2][5] This typically upregulates the transcription of anti-inflammatory genes, such as annexin A1 (also known as lipocortin-1), which inhibits phospholipase A2 and thereby blocks the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[5][6]
-
Transrepression: The GR monomer can inhibit the transcription of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[6] This "tethering" mechanism prevents these factors from activating the expression of genes encoding for cytokines (e.g., IL-1, IL-2, IL-6, TNF-α), chemokines, and adhesion molecules.[2][5][12]
Downstream Cellular Effects and Molecular Targets
The modulation of gene expression by hydrocortisone affects a wide array of cellular functions, particularly within the immune system.
Impact on Immune Cells
Hydrocortisone profoundly alters the function and population dynamics of immune cells.[13] It suppresses both cell-mediated and humoral immunity.[2][5]
-
T-Lymphocytes: Hydrocortisone inhibits the production of IL-2, a critical cytokine for T-cell proliferation, leading to reduced T-cell activation.[2][5] Studies in healthy volunteers show a significant decline in circulating T-cell subsets, which reach their lowest point 4-8 hours after administration.[14]
-
B-Lymphocytes: It causes B-cells to express lower amounts of IL-2 and its receptors, which diminishes clonal expansion and antibody synthesis.[2][5] Circulating B-cell populations also decline, rebounding above baseline 24 hours after infusion.[14]
-
Natural Killer (NK) Cells: While NK cell numbers remain relatively stable, hydrocortisone can activate NK cell signaling transcripts.[12][14]
-
Macrophages: Hydrocortisone induces an anti-inflammatory phenotype in macrophages and increases their capacity for phagocytosing apoptotic cells, a key process in resolving inflammation.[13]
Effects on Gene Expression
Microarray and transcriptomic analyses have identified a large number of genes regulated by hydrocortisone across various cell types.
-
Immune and Inflammatory Response: In vasodilatory shock patients, hydrocortisone down-regulates genes related to adaptive immunity pathways, such as T-cell activation.[15] In human lung cells, hydrocortisone, in conjunction with TNFα, was found to co-regulate over 800 genes, including acute phase proteins like serpinA3.[16]
-
Cell Maturation and Proliferation: In immature human enterocytes, hydrocortisone regulates genes crucial for cell maturation, including the development of cell polarity and tight junction formation.[17] A study on endometrial epithelial cells demonstrated that hydrocortisone at 100 nM significantly increases the expression of tight junction genes such as CLDN3, CLDN4, ZO-1, DSG1, and CDH1.[18]
Quantitative Analysis of Hydrocortisone-Target Interaction
The interaction between hydrocortisone and its cellular targets can be quantified through various experimental methods, providing crucial data for drug development.
Table 1: Glucocorticoid Receptor Binding Affinity
This table summarizes the dissociation constants (Kd) for hydrocortisone and a related ester with the glucocorticoid receptor, indicating the strength of the binding interaction.
| Compound | Receptor Source | Method | High Affinity Kd (nM) | Low Affinity Kd (nM) | Reference |
| Hydrocortisone | Rat Liver Cytosol | Scatchard Analysis | 1.9 | 68.7 | [19] |
| Hydrocortisone 17-butyrate 21-propionate | Rat Liver Cytosol | Scatchard Analysis | 9.8 | - | [19] |
Table 2: Dose-Dependent Effects on Cellular Processes
This table illustrates how different concentrations of hydrocortisone can elicit varied, and sometimes opposing, biological responses.
| Concentration | Cell Type | Effect | Observation | Reference |
| 10⁻⁸ M (Physiological) | Human PBMCs | Cytokine Secretion | Significantly increased IFN-γ and IL-10 levels. | [20] |
| 10⁻⁶ M ("Stress") | Human PBMCs | Cytokine Secretion | Significantly suppressed secretion of IL-2, IL-4, IFN-γ, and IL-10. | [20] |
| 100 nM | Human Endometrial Epithelial Cells | Gene Expression | Significant increase in tight junction gene expression (CLDN3, CLDN4, ZO-1, CDH1). | [18] |
Table 3: Pharmacokinetic Parameters
This table presents key pharmacokinetic values for hydrocortisone, derived from an in vitro human liver bioreactor model.
| Parameter | Value | Unit | Reference |
| Half-life (t₁/₂) | 23.03 | hours | [21] |
| Clearance (CL) | 6.6 x 10⁻⁵ | L/hour | [21] |
| Rate of Elimination (kel) | 0.03 | hour⁻¹ | [21] |
| Area Under the Curve (AUC) | 1.03 | (mg/L)*h | [21] |
Key Experimental Protocols
Protocol for Determining Receptor Binding Affinity (Competitive Binding Assay)
This method is used to determine the dissociation constant (Kd) and binding capacity of a ligand for its receptor.
Methodology:
-
Preparation of Cytosol: Prepare a cytosolic fraction containing the glucocorticoid receptors from a target tissue (e.g., rat liver) through homogenization and ultracentrifugation.[19]
-
Incubation: Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone).
-
Competition: In parallel, set up incubations with the radiolabeled ligand plus increasing concentrations of unlabeled hydrocortisone. This unlabeled ligand will compete with the radiolabeled one for receptor binding sites.
-
Separation: After incubation, separate the receptor-bound ligand from the free, unbound ligand. This can be achieved using methods like dextran-coated charcoal absorption.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the amount of bound radioligand against the concentration of the unlabeled competitor. Analyze the data using Scatchard analysis to determine the Kd and the maximum number of binding sites (Bmax).[19]
Protocol for Gene Expression Analysis (Microarray)
This protocol outlines the steps to identify genes whose expression is altered by hydrocortisone treatment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., human fetal small intestinal H4 cells) to a desired confluency.[22] Treat cells with hydrocortisone at various concentrations and for different time points. Include an untreated control group.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit or protocol (e.g., Trizol extraction). Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis and Labeling: Reverse transcribe the RNA into complementary DNA (cDNA). During this process, label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: Apply the labeled cDNA to a microarray chip, which contains thousands of known gene probes. The cDNA will hybridize to its complementary probes on the chip.
-
Scanning and Data Acquisition: Use a microarray scanner to measure the fluorescence intensity at each spot on the chip. The intensity is proportional to the amount of cDNA bound, and thus to the expression level of that gene.
-
Bioinformatic Analysis: Normalize the raw data to correct for experimental variations. Perform statistical analysis to identify genes that are significantly up- or downregulated in the hydrocortisone-treated samples compared to the control.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrocortisone: a steroid used to treat many health conditions - NHS [nhs.uk]
- 5. Hydrocortisone Phosphate | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 11. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 12. droracle.ai [droracle.ai]
- 13. The anti-inflammatory and immunosuppressive effects of glucocorticoids, recent developments and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Systemically Administered Hydrocortisone on the Human Immunome: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effect of Hydrocortisone on implantation through upregulation of tight junction genes: A lab trial study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
- 21. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Uptake of Hydrocortisone vs. Hydrocortisone Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), the pharmaceutical form of the endogenous glucocorticoid cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapy. Its lipophilic nature dictates its mechanism of cellular entry and subsequent action. However, its poor water solubility presents challenges for certain pharmaceutical formulations, particularly for high-concentration parenteral solutions. To overcome this, the water-soluble prodrug hydrocortisone phosphate (B84403) was developed. This guide provides a detailed comparison of the cellular uptake mechanisms of hydrocortisone and its phosphate ester, offering insights into their distinct pharmacokinetic and pharmacodynamic profiles.
The core difference lies in their route to the intracellular space: hydrocortisone enters cells directly via passive diffusion, whereas hydrocortisone phosphate must first undergo enzymatic conversion in the extracellular environment to its active, lipid-soluble form.
Cellular Uptake Mechanisms
Hydrocortisone: Direct Passive Diffusion
The cellular uptake of hydrocortisone is a direct and rapid process governed by its physicochemical properties. As a relatively small, lipophilic molecule, it readily traverses the lipid bilayer of the cell membrane.
-
Bioavailability: In circulation, the majority of hydrocortisone is bound to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin.[1][2] Only the unbound, or "free," fraction of hydrocortisone is biologically active and capable of diffusing into cells.[2][3][4]
-
Membrane Transit: Free hydrocortisone passes through the cell membrane via passive diffusion, a process driven by the concentration gradient between the extracellular and intracellular environments.[3][4][5]
-
Intracellular Binding: Once inside the cytosol, hydrocortisone binds to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[4][6] This binding event initiates a conformational change in the receptor, activating it for downstream signaling.
This compound: An Indirect, Two-Step Process
This compound is a synthetic, water-soluble ester designed as a prodrug.[7][8][9] In its intact form, its polarity and ionic charge prevent it from passively crossing the cell membrane. Its cellular effect is entirely dependent on its conversion to the active hydrocortisone molecule.
-
Extracellular Hydrolysis: The critical first step is the enzymatic cleavage of the phosphate group from the hydrocortisone molecule. This hydrolysis is carried out by alkaline phosphatases, enzymes that are ubiquitous on the outer surface of cell membranes and present in plasma.[10]
-
Passive Diffusion of Hydrocortisone: Once the phosphate moiety is removed, the resulting hydrocortisone molecule is identical to the parent drug. It then follows the same passive diffusion pathway across the cell membrane to enter the cytoplasm and bind to the GR.[10]
The rate-limiting step for the cellular action of this compound is therefore the efficiency and rate of its in-vivo hydrolysis.[10][11]
Quantitative Data: Pharmacokinetic Comparison
Direct comparative data on the cellular uptake rates are scarce. However, pharmacokinetic studies in humans provide valuable insights into the bioavailability and speed of action of the two compounds after administration, reflecting the efficiency of the uptake process. The data below is derived from various administration routes and should be interpreted within that context.
| Parameter | Hydrocortisone (Oral Administration) | Hydrocortisone Sodium Phosphate (Parenteral) | Hydrocortisone Sodium Succinate (Parenteral)* |
| Bioavailability | ~96%[2] | High (designed for complete bioavailability) | High (designed for complete bioavailability) |
| Time to Peak Plasma Concentration | ~1-2 hours[1][2] | Rapid, within 1 hour[12] | Rapid, within 1 hour[12] |
| Biological Half-life | 8-12 hours[1][13] | 8-12 hours (as active hydrocortisone)[1] | 8-12 hours (as active hydrocortisone)[1] |
| Aqueous Humor Penetration (Topical) | N/A | Dose-dependent; peak at 60-120 min[14] | N/A |
Note: Hydrocortisone Sodium Succinate is another common water-soluble ester and is included for a broader comparison. Its uptake mechanism is similar to the phosphate ester, requiring hydrolysis to release active hydrocortisone.
Signaling Pathway of Intracellular Hydrocortisone
Once hydrocortisone enters the cell and binds to the glucocorticoid receptor (GR), a conserved signaling cascade is initiated, leading to the modulation of gene expression. This pathway is the common final step for both hydrocortisone and its prodrugs.[15][16]
-
Receptor Activation: In its inactive state, the GR resides in the cytoplasm in a complex with chaperone proteins, including heat shock proteins Hsp90 and Hsp70.[4][15] The binding of hydrocortisone causes a conformational change, leading to the dissociation of these chaperone proteins.[10][17]
-
Nuclear Translocation: The activated hydrocortisone-GR complex translocates from the cytoplasm into the nucleus through the nuclear pore complex.[17][18][19]
-
Gene Regulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[5][6][20] This binding can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory ones.[15][20]
References
- 1. hydrocortisone (systemic) [glowm.com]
- 2. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 3. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hydrocortone? [synapse.patsnap.com]
- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 7. IL301352A - Aqueous pharmaceutical formulation of hydrocortisone sodium phosphate and monothioglycerol - Google Patents [patents.google.com]
- 8. Glucocorticoids-based prodrug design: Current strategies and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. drugfuture.com [drugfuture.com]
- 13. Corticosteroid Conversion Calculator - ClinCalc.com [clincalc.com]
- 14. Kinetics of hydrocortisone sodium phosphate penetration into the human aqueous humor after topical application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. youtube.com [youtube.com]
- 18. mcb.uconn.edu [mcb.uconn.edu]
- 19. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Exploring the Molecular Mechanisms of Glucocorticoid Receptor Action from Sensitivity to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Journey of a Potent Anti-Inflammatory: A Technical Guide to the Pharmacodynamics of Hydrocortisone Phosphate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacodynamics of hydrocortisone (B1673445) phosphate (B84403), a synthetic corticosteroid widely utilized for its potent anti-inflammatory and immunosuppressive effects. Through a detailed examination of its mechanism of action, this document provides a comprehensive overview for researchers and professionals in drug development. We will delve into its cellular interactions, signaling pathways, and the experimental protocols used to elucidate its effects in in vitro systems.
Mechanism of Action: A Symphony of Cellular Events
Hydrocortisone, the active form of hydrocortisone phosphate, exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that resides in the cytoplasm in an inactive state. Upon binding, the hydrocortisone-GR complex undergoes a conformational change, dissociates from chaperone proteins, and translocates to the nucleus.[1][2] Once in the nucleus, this complex modulates gene expression through two primary mechanisms:
-
Transactivation: The hydrocortisone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][2] This binding event typically upregulates the transcription of anti-inflammatory genes.
-
Transrepression: The complex can also inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB), which are pivotal in the inflammatory response.[3][4] This interference leads to the downregulation of pro-inflammatory genes, including those encoding cytokines and chemokines.[1][3]
The culmination of these events is a potent suppression of the inflammatory cascade, a hallmark of hydrocortisone's therapeutic efficacy.
Quantitative Analysis of Hydrocortisone's In Vitro Effects
The potency and efficacy of hydrocortisone have been quantified in various cell culture models. The following tables summarize key quantitative data, providing a comparative overview of its activity.
Table 1: Cytotoxicity of Hydrocortisone in Human Cell Lines
| Cell Line | Assay | Endpoint | IC50 (mM) | Exposure Time |
| HEK293 (kidney epithelial) | MTT Assay | Cell Viability | 12 ± 0.6 | 48 hours[5][6] |
| MDA-MB-231 (breast adenocarcinoma) | MTT Assay | Cell Viability | 2.11 ± 0.05 | 48 hours[5][6] |
| MCF-7 (breast adenocarcinoma) | MTT Assay | Cell Viability | 2.73 ± 0.128 | 48 hours[5][6] |
Table 2: Potency of Hydrocortisone in Modulating Immune Responses
| Cell Type | Assay | Endpoint | IC50 / EC50 | Notes |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Radioimmunoassay | Inhibition of LPS-stimulated IL-6 production | 10⁻⁶ M to 10⁻⁴ M | Wide variation in response among individuals.[7][8] |
| Human Lymphocytes | Lymphocyte Transformation Assay | Inhibition of phytohemagglutinin stimulation | - | Relative potency of 1.00 compared to prednisolone (B192156) (2.43) and dexamethasone (B1670325) (24.7).[9] |
| HEp-2 (laryngeal carcinoma) | MTT Assay | Mitochondrial Activity | Significant increase at 0.5 and 1.0 µM | A reduction in mitochondrial activity was observed at 2.5 µM after 24 hours.[10] |
| GR-UAS-bla HEK 293T cells | Beta-lactamase reporter assay | Agonist activity | EC50 = 44 nM | [11] |
Table 3: Relative Anti-Inflammatory Potency of Corticosteroids
| Corticosteroid | Relative Anti-inflammatory Potency |
| Hydrocortisone | 1[12] |
| Prednisolone | 4[12] |
| Dexamethasone | 40[12] |
Key Experimental Protocols in Detail
The following sections provide detailed methodologies for key experiments used to characterize the pharmacodynamics of hydrocortisone in cell culture.
Glucocorticoid Receptor (GR) Transactivation Assay (Luciferase Reporter)
This assay quantifies the ability of hydrocortisone to activate the GR and induce the expression of a reporter gene, typically luciferase, under the control of GREs.
Materials:
-
Mammalian cell line (e.g., A549, HEK293)
-
Expression vector for human GR (if the cell line has low endogenous expression)
-
Reporter plasmid containing GREs upstream of a luciferase gene (e.g., pGRE-Luc)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Luciferase assay substrate
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the transfected plasmids.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then add lysis buffer to each well.
-
Luminometry: Transfer the cell lysate to a luminometer plate and add the luciferase assay substrate. Measure the luminescence, which is proportional to the level of GR activation.[1][13][14]
NF-κB Nuclear Translocation Assay
This assay assesses the inhibitory effect of hydrocortisone on the translocation of NF-κB from the cytoplasm to the nucleus, a key step in its activation.
Materials:
-
Monocytes or other suitable cell line
-
Lipopolysaccharide (LPS) or other NF-κB activator
-
This compound
-
Fixation and permeabilization buffers
-
Primary antibody against an NF-κB subunit (e.g., p65)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Culture and Treatment: Culture monocytes and treat with this compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with an NF-κB activator like LPS.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody targeting an NF-κB subunit, followed by incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Stain the cell nuclei with a fluorescent nuclear dye.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the NF-κB antibody stain within the nucleus compared to the cytoplasm.[15][16][17]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of hydrocortisone on cell proliferation and viability.
Materials:
-
Cell line of interest
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired exposure time (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][6]
Visualizing the Pharmacodynamic Landscape
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key signaling pathways and experimental workflows involved in the pharmacodynamics of hydrocortisone.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 | springermedizin.de [springermedizin.de]
- 6. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of hydrocortisone on interleukin-6 production in human ,peripheral blood rnononuclear ceils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro determination of relative corticosteroid potency [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Hydrocortisone Phosphate: An In-depth Analysis of its Effects on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445), a synthetic glucocorticoid mirroring the activity of endogenous cortisol, is a cornerstone of anti-inflammatory and immunosuppressive therapy.[1][2] Its phosphate (B84403) ester, hydrocortisone phosphate, is a soluble prodrug rapidly converted to active hydrocortisone in vivo. This technical guide provides a detailed examination of the molecular mechanisms and cellular consequences of hydrocortisone on the function of key immune cells. We will explore the core signaling pathways, present quantitative data on its inhibitory effects, detail common experimental protocols for assessing its activity, and provide visual representations of these complex interactions to support research and development efforts.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
Hydrocortisone exerts its effects by binding to the cytosolic Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily.[3][4] As a lipophilic molecule, hydrocortisone freely diffuses across the cell membrane to initiate this interaction.[5]
The Classical Genomic Pathway:
-
Ligand Binding: In its inactive state, the GR resides in the cytoplasm within a multiprotein complex including heat shock proteins (HSPs). Hydrocortisone binding displaces these chaperones, inducing a conformational change in the GR.[3]
-
Nuclear Translocation: The activated hydrocortisone-GR complex translocates into the nucleus.[6][7]
-
Gene Regulation: Once in the nucleus, the GR complex acts as a ligand-dependent transcription factor, influencing gene expression through two primary mechanisms:
-
Transactivation: GR homodimers bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][8] This typically upregulates the transcription of anti-inflammatory proteins like annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently blocks the production of prostaglandins (B1171923) and leukotrienes.[6]
-
Transrepression: The GR monomer can interfere with the activity of other key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][8] This "tethering" mechanism does not require direct DNA binding by the GR but effectively blocks the transcription of genes for pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][8]
-
This dual action of upregulating anti-inflammatory genes while repressing pro-inflammatory ones is central to hydrocortisone's potent immunomodulatory effects.
Effects on Specific Immune Cells
Hydrocortisone impacts virtually all cells of the innate and adaptive immune systems, leading to a broad suppression of the immune response.
T Lymphocytes
T cells are major targets of glucocorticoids. Hydrocortisone inhibits T cell proliferation and activation by reducing the production of key cytokines.[9]
-
Cytokine Inhibition: It potently suppresses the transcription of genes for Interleukin-2 (B1167480) (IL-2), the primary T-cell growth factor, rendering T-cells unable to proliferate clonally in response to antigen.[6][10][11] It also inhibits the production of Th1-associated cytokines like IFN-γ and TNF-α.[9]
-
Apoptosis: Glucocorticoids can induce apoptosis (programmed cell death) in immature T cells and certain subsets of mature T cells.[12]
-
Population Shift: Administration of hydrocortisone causes a rapid and transient decrease in the number of circulating T lymphocytes, with a nadir at 4-8 hours, followed by a rebound above baseline at 24 hours.[13][14]
B Lymphocytes
The effects on B cells are complex and can be both inhibitory and, in some contexts, stimulatory.
-
Inhibition of Activation: Hydrocortisone can inhibit the early stages of B cell activation, preventing cell enlargement and expression of activation markers following B-cell receptor (BCR) stimulation.[15] It also suppresses humoral immunity by causing B cells to express lower amounts of IL-2 and its receptors.[6]
-
Reduced Immunoglobulins: By impairing BCR signaling and reducing transcriptional output from immunoglobulin loci, glucocorticoids can lead to decreased antibody synthesis.[6][16]
-
Context-Dependent Enhancement: In contrast, some studies have shown that at physiological concentrations, hydrocortisone can enhance antibody production in vitro, particularly when T cells are present.[17][18]
Myeloid Cells (Macrophages and Neutrophils)
Hydrocortisone significantly modulates the function of innate immune cells.
-
Macrophages: It inhibits the recruitment of monocytes to sites of inflammation and reduces their differentiation into macrophages.[19] In mature macrophages, it suppresses the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and reduces their capacity for phagocytosis and antigen presentation.[1][20]
-
Neutrophils: While glucocorticoids are broadly anti-inflammatory, they paradoxically increase the number of circulating neutrophils.[21] This is attributed to an inhibition of neutrophil apoptosis, prolonging their lifespan, and a decrease in their migration out of the bloodstream into tissues.[22] However, their inflammatory functions, such as the release of mediators, are suppressed.[6]
Quantitative Data on Immune Suppression
The inhibitory effects of hydrocortisone are dose-dependent. The following tables summarize quantitative data from various studies.
Table 1: Inhibition of Lymphocyte Proliferation
| Cell Type | Stimulant | Hydrocortisone IC50 | Patient Group | Reference |
|---|---|---|---|---|
| PBMCs | Phytohemagglutinin (PHA) | 7 x 10-8 M | Steroid-Sensitive Asthmatics | [23] |
| PBMCs | Phytohemagglutinin (PHA) | > 10-6 M | Steroid-Resistant Asthmatics | [23] |
| T Cell Clones | Influenza A Virus | 10-9 to 10-6 M (Inhibitory Range) | Healthy |[10] |
IC50: The concentration of a drug that gives half-maximal response. PBMCs: Peripheral Blood Mononuclear Cells.
Table 2: Inhibition of Cytokine Production
| Cell Type | Stimulant | Cytokine | Hydrocortisone Concentration | % Inhibition / Effect | Reference |
|---|---|---|---|---|---|
| PBMCs | Lipopolysaccharide (LPS) | IL-6 | 10-6 M | ~50% (in sensitive subjects) | [24] |
| PBMCs | Lipopolysaccharide (LPS) | IL-6 | 10-4 M | ~50% (in resistant subjects) | [24] |
| Whole Blood | Bacterial/Viral/Fungal Antigens | IL-2 | 20-60 µg/dl | Significant Reduction | [25] |
| PBMCs | Phytohemagglutinin (PHA) | IL-4 | Not specified | Inhibition of protein & mRNA |[26] |
Key Experimental Protocols
Assessing the immunomodulatory effects of this compound involves a variety of in vitro assays.
Lymphocyte Proliferation Assay
This assay measures the ability of lymphocytes to proliferate in response to a stimulus, a key feature of an adaptive immune response.[27]
Methodology:
-
Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood using Ficoll-Hypaque density gradient centrifugation.[27]
-
Cell Culture: Cells are washed and resuspended in a complete culture medium. A known number of cells (e.g., 1x105 cells/well) are plated in a 96-well microtiter plate.[27]
-
Treatment and Stimulation: Cells are pre-incubated with various concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, a mitogen (like Phytohemagglutinin, PHA) or a specific antigen is added to stimulate proliferation.[23][28] Control wells include cells with no treatment, cells with stimulus only, and cells with hydrocortisone only.
-
Incubation: The plate is incubated for a period of 3 to 6 days at 37°C in a humidified CO2 incubator.[27]
-
Proliferation Measurement:
-
[3H]-Thymidine Incorporation: For the final 18-24 hours of culture, [3H]-thymidine (a radioactive DNA precursor) is added to each well. Proliferating cells incorporate the radiolabel into their newly synthesized DNA.[29]
-
Harvesting & Scintillation Counting: Cells are harvested onto glass fiber filters. The radioactivity incorporated is measured using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the degree of cell proliferation.
-
Alternative Methods: Non-radioactive methods like the MTT assay, which measures metabolic activity, can also be used.[28]
-
Cytokine Quantification Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to quantify the concentration of specific cytokines (e.g., IL-2, IL-6, TNF-α) in culture supernatants.[30]
Methodology:
-
Sample Collection: Supernatants from the cell cultures described in the proliferation assay (or similar setups) are collected after a desired incubation period (e.g., 24, 48, or 72 hours).
-
Assay Principle (Sandwich ELISA):
-
Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
Blocking: Any unbound sites on the plate are blocked with an inert protein (e.g., bovine serum albumin) to prevent non-specific binding.
-
Incubation: The collected culture supernatants and a series of known standards are added to the wells. The cytokine, if present, binds to the capture antibody.
-
Detection: A second, biotin-labeled detection antibody (also specific for the cytokine) is added, binding to a different epitope on the captured cytokine.
-
Signal Generation: Streptavidin conjugated to an enzyme (like Horseradish Peroxidase, HRP) is added, which binds to the biotin. A colorimetric substrate is then added. The HRP enzyme converts the substrate, producing a colored product.
-
-
Measurement: The optical density (absorbance) of each well is measured using a microplate reader. The concentration of the cytokine in the samples is determined by comparing their absorbance values to the standard curve generated from the known standards.[30]
Conclusion
This compound exerts potent and broad-ranging effects on the immune system. Its primary mechanism involves the modulation of gene transcription via the glucocorticoid receptor, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory factors. This results in the functional inhibition of T cells, B cells, and myeloid cells, manifesting as reduced proliferation, altered cytokine profiles, and decreased inflammatory responses. A thorough understanding of these cell-specific effects and the quantitative dose-response relationships is critical for the development of targeted immunomodulatory therapies and for optimizing the clinical use of this vital medication.
References
- 1. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 4. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. Immune regulation by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cortisol - Wikipedia [en.wikipedia.org]
- 10. The differential effects of hydrocortisone on activation and tolerance induction in human T lymphocyte clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrocortisone abrogates proliferation of T cells in autologous mixed lymphocyte reaction by rendering the interleukin-2 Producer T cells unresponsive to interleukin-1 and unable to synthesize the T-cell growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Regulatory and Mechanistic Actions of Glucocorticoids on T and Inflammatory Cells [frontiersin.org]
- 13. droracle.ai [droracle.ai]
- 14. Effects of Systemically Administered Hydrocortisone on the Human Immunome: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 15. Selective suppressive effects of glucocorticoids on the early events in the human B cell activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rupress.org [rupress.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Activation of human B lymphocytes. IV. Regulatory effects of corticosteroids on the triggering signal in the plaque-forming cell response of human peripheral blood B lymphocytes to polyclonal activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of hydrocortisone on the macrophage content, growth and metastasis of transplanted murine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Macrophages and neutrophils are the targets for immune suppression by glucocorticoids in contact allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Differential effect of hydrocortisone on eosinophil and neutrophil proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Molecular Mechanisms of Glucocorticoids-Mediated Neutrophil Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of glucocorticoids on lymphocyte activation in patients with steroid-sensitive and steroid-resistant asthma [pubmed.ncbi.nlm.nih.gov]
- 24. Effect of hydrocortisone on interleukin-6 production in human ,peripheral blood rnononuclear ceils - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Hydrocortisone inhibition of human interleukin-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. hanc.info [hanc.info]
- 28. Glucocorticoids regulate the proliferation of T cells via miRNA-155 in septic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Lab13 [science.umd.edu]
- 30. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Hydrocortisone Phosphate in Tissue Development Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), a potent glucocorticoid, plays a pivotal role in orchestrating a myriad of physiological processes essential for life, including metabolism, immune response, and cardiovascular function.[1][2] In the context of tissue development, both endogenously produced and exogenously administered hydrocortisone exert profound effects on cellular differentiation, proliferation, and maturation.[3][4] This technical guide provides an in-depth exploration of the role of hydrocortisone phosphate (B84403), a common synthetic salt of hydrocortisone, in various tissue development models. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanisms of action, experimental applications, and the quantitative effects observed in vitro and in vivo.
Hydrocortisone's influence on tissue development is multifaceted, with effects that can be both beneficial and detrimental depending on the dosage, timing, and the specific tissue microenvironment.[5][6] It is widely utilized in tissue engineering and organoid culture to promote the maturation of various tissues, including the intestine, lung, and skin.[7][8][9] Conversely, prenatal exposure to excess glucocorticoids can lead to adverse developmental outcomes, highlighting the critical importance of understanding its precise regulatory functions.[3][6]
This guide will delve into the molecular mechanisms underpinning hydrocortisone's actions, summarize key quantitative data from published studies, provide detailed experimental protocols for its use in tissue development models, and present visual representations of relevant signaling pathways and experimental workflows.
Mechanism of Action
Hydrocortisone exerts its biological effects primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[1][2] The signaling cascade is initiated when hydrocortisone, a lipophilic molecule, diffuses across the cell membrane and binds to the cytosolic GR. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex. The activated hydrocortisone-GR complex then translocates to the nucleus.[1][2]
Within the nucleus, the complex acts as a ligand-dependent transcription factor. It binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes.[2] This interaction can either activate or repress gene transcription, leading to a wide array of cellular responses. The anti-inflammatory effects of hydrocortisone, for instance, are mediated in part by the inhibition of pro-inflammatory transcription factors like NF-kappa B and the suppression of genes encoding cytokines such as IL-1, IL-2, and TNF-alpha.[2][10]
Furthermore, hydrocortisone can influence cellular processes by inducing the synthesis of specific proteins. A key example is the induction of lipocortin-1 (annexin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
Quantitative Data Presentation
The following tables summarize the quantitative effects of hydrocortisone across various tissue development models, providing a comparative overview of concentrations, observed effects, and relevant model systems.
Table 1: Effects of Hydrocortisone on Organoid and Cell Culture Models
| Tissue/Cell Type | Model System | Hydrocortisone Concentration | Observed Effects |
| Human Articular Chondrocytes | 2D Cell Culture | 0.05, 0.20, 1.0 µg/mL | Increased expression of IGFR1, IL1RII, and extracellular matrix components (aggrecan, type II collagen, fibronectin); decreased IL1α/β and IL1RI.[11] |
| Human Retinal Capillary Endothelial Cells | 2D Cell Culture | 0.8 µM | Induced expression of fibronectin and type IV collagen.[12] |
| Human Fetal Small Intestine | Organ Culture | 25 and 50 ng/mL | Increased lactase and alkaline phosphatase activities.[13] |
| Human Fetal Small Intestine | Organ Culture | 50 ng/mL | Increased DNA synthesis and epithelial cell labeling index.[13] |
| Human Fallopian Epithelial Cells | Cell Line (OE-E6/E7) | 100 nM (at 48h) | Upregulation of tight junction genes (ZO-1, Claudin 3, Claudin 4, Desmoglein, E-cadherin).[14] |
| Human Dermal Fibroblasts | Self-assembled dermal equivalent | Low concentrations | Enhanced hyaluronate synthesis.[15] |
| Human Dermal Fibroblasts | Self-assembled dermal equivalent | High concentrations (200 µg/mL) | Inhibition of hyaluronate synthesis.[15] |
| Mouse Embryonic Stem Cell-derived Definitive Endoderm | 3D Culture | Not specified | Promoted differentiation towards lung alveolar epithelial cells.[9] |
Table 2: Gene Expression Changes Induced by Hydrocortisone in Tissue Models
| Tissue/Cell Type | Model System | Key Genes/Pathways Affected | Direction of Change |
| Immature Human Enterocytes (H4 cells) | 2D Cell Culture | Genes involved in metabolism, cell cycle, cell-cell/cell-matrix communication, cell polarity, and tight junction formation. | Both up- and down-regulation observed.[16][17] |
| Human Fallopian Epithelial Cells | Cell Line (OE-E6/E7) | ZO-1, Claudin 3, Claudin 4, Desmoglein, E-cadherin | Upregulated at 100 nM after 48h.[14] |
| Human Retinal Capillary Endothelial Cells | 2D Cell Culture | ANKRD1, CYR61, CTGF (YAP target genes) | Upregulated.[12] |
| Severe Burn Injury Patients | Whole Blood | Genes related to growth, development, and quantity of leukocytes. | Downregulated.[18] |
Experimental Protocols
Protocol 1: Preparation of Hydrocortisone Stock Solution for Cell Culture
Materials:
-
Hydrocortisone phosphate powder
-
Sterile phosphate-buffered saline (PBS) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile culture medium
-
0.22 µm syringe filter
-
Sterile conical tubes and microcentrifuge tubes
Procedure:
-
Dissolution: To prepare a stock solution, dissolve the this compound powder in a small volume of sterile PBS or DMSO. For instance, to make a 1 mg/mL stock in PBS, dissolve 10 mg of this compound in 10 mL of PBS. For a 10 mM stock solution in DMSO, dissolve the appropriate amount of powder in DMSO.[7]
-
Dilution: Further dilute the dissolved hydrocortisone in sterile culture medium to achieve the final desired stock concentration.[7]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile conical tube.[7]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C. Thawed aliquots should not be refrozen.[7]
Protocol 2: Application of Hydrocortisone in Organoid Culture
Materials:
-
Prepared organoid basal medium (specific to the organoid type)
-
Hydrocortisone stock solution (from Protocol 1)
-
Sterile pipettes and tips
Procedure:
-
Thawing of Stock Solution: Thaw an aliquot of the hydrocortisone stock solution at room temperature.[7]
-
Dilution into Culture Medium: Calculate the required volume of the stock solution to achieve the desired final concentration in the organoid culture medium. For example, to achieve a final concentration of 1 µg/mL in 50 mL of medium, add 50 µL of a 1 mg/mL stock solution.
-
Medium Exchange: Add the hydrocortisone-supplemented medium to the organoid cultures as per the specific protocol for the organoid type. The frequency of medium changes will vary depending on the organoid model.
Protocol 3: Analysis of Gene Expression Changes using qPCR
Materials:
-
Control and hydrocortisone-treated cells/tissues
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from both control and hydrocortisone-treated samples using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using the synthesized cDNA, specific primers for the genes of interest, and a qPCR master mix. Include a housekeeping gene for normalization.[17]
-
Data Analysis: Calculate the relative gene expression changes in the hydrocortisone-treated samples compared to the control samples using the ΔΔCt method.[17]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Studying Hydrocortisone Effects.
Conclusion
This compound is an indispensable tool in the study of tissue development, offering a means to promote cellular maturation and differentiation in a variety of in vitro models. Its well-characterized mechanism of action through the glucocorticoid receptor provides a solid foundation for interpreting its effects on gene expression and cellular function. However, the pleiotropic nature of glucocorticoid signaling necessitates careful consideration of dosage and timing to achieve desired outcomes and avoid off-target effects. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers aiming to harness the potential of hydrocortisone in their tissue development models. Future investigations will likely focus on elucidating the cell-type-specific and context-dependent effects of hydrocortisone, further refining its application in regenerative medicine and drug development.
References
- 1. This compound | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of Antenatal Glucocorticoids On The Developing Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoids and Their Receptor Isoforms: Roles in Female Reproduction, Pregnancy, and Foetal Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolating adverse effects of glucocorticoids on the embryonic cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Steroids, Pregnancy and Fetal Development [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Effect of hydrocortisone on skin development in the chick embryo: ultrastructural, immunohistological, and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone Promotes Differentiation of Mouse Embryonic Stem Cell-Derived Definitive Endoderm toward Lung Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 11. Physiological levels of hydrocortisone maintain an optimal chondrocyte extracellular matrix metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucocorticoids Promote Extracellular Matrix Component Remodeling by Activating YAP in Human Retinal Capillary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence of hydrocortisone on human fetal small intestine in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of hydrocortisone on tight junction genes in an in vitro model of the human fallopian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrocortisone effect on hyaluronate synthesis in a self-assembled human dermal equivalent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of low-dose hydrocortisone on gene expression profiles after severe burn injury - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Efficacy of Hydrocortisone Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory properties of hydrocortisone (B1673445) phosphate (B84403), a widely used corticosteroid. This document delves into its mechanism of action, presents quantitative data on its effects, and offers detailed experimental protocols for its investigation. The information is tailored for professionals in the fields of research, science, and drug development to facilitate a deeper understanding and further exploration of this potent anti-inflammatory agent.
Mechanism of Action: A Multi-faceted Approach to Inflammation Control
Hydrocortisone phosphate exerts its anti-inflammatory effects through a series of intricate molecular interactions. As a prodrug, it is rapidly converted to its active form, hydrocortisone (cortisol), in the body. The primary mechanism involves the binding of hydrocortisone to cytosolic glucocorticoid receptors (GR).[1] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.
Once in the nucleus, the hydrocortisone-GR complex can modulate gene expression in two principal ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.[1] A key example is the upregulation of annexin (B1180172) A1 (formerly known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[1] The inhibition of PLA2 is a critical anti-inflammatory step as it prevents the release of arachidonic acid from cell membranes, thereby blocking the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1]
-
Transrepression: The hydrocortisone-GR complex can also interfere with the activity of pro-inflammatory transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[2] This interference, often referred to as "tethering," does not involve direct binding to DNA but rather a protein-protein interaction that prevents these transcription factors from activating the expression of genes encoding for cytokines, chemokines, and adhesion molecules.
Furthermore, hydrocortisone has been shown to suppress the expression of cyclooxygenase-2 (COX-2), an enzyme crucial for the production of prostaglandins at sites of inflammation.[3][4] It also downregulates the production of a wide array of pro-inflammatory cytokines, including Interleukin-1 (IL-1), IL-2, IL-3, IL-4, IL-5, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[1] This broad-spectrum inhibition of inflammatory mediators underscores the potent and multifaceted anti-inflammatory nature of hydrocortisone.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from various studies, illustrating the dose-dependent anti-inflammatory effects of hydrocortisone.
Table 1: In Vitro Inhibition of Inflammatory Mediators by Hydrocortisone
| Inflammatory Mediator | Cell Type | Hydrocortisone Concentration | % Inhibition | Reference |
| Prostaglandin Synthesis | Human Endothelial Cells | 10⁻¹¹ to 10⁻⁷ M | Dose-dependent | [5] |
| IL-4 Production | Human T-cells | 10⁻⁹ to 10⁻⁴ M | Dose-dependent | [6] |
| IL-2 Production | Human T-cells | 10⁻⁹ to 10⁻⁴ M | Dose-dependent | [6] |
| IFN-γ Production | Human T-cells | 10⁻⁹ to 10⁻⁴ M | Dose-dependent | [6] |
| NF-κB1 Nuclear Translocation | Human Monocytes (II genotype) | 10⁻⁵ M | 25% ± 11% | [7][8] |
Table 2: In Vivo Anti-Inflammatory Effects of Hydrocortisone
| Animal Model | Parameter Measured | Hydrocortisone Dose | % Inhibition/Reduction | Reference |
| Carrageenan-Induced Paw Edema (Rat) | Paw Volume | Not Specified | Significant reduction | [1][9][10][11] |
| Septic Shock (Human) | Serum IL-6 Levels | 100 mg bolus + 0.18 mg/kg/h infusion | Significant reduction | [12] |
| Septic Shock (Human) | Serum IL-8 Levels | 100 mg bolus + 0.18 mg/kg/h infusion | Significant reduction | [12] |
| Allograft Survival (Mice) | Graft Rejection | Small doses in combination with indomethacin (B1671933) | Prolonged survival time | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by hydrocortisone and a typical experimental workflow for assessing its anti-inflammatory properties.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for investigating anti-inflammatory properties.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This model is a classic and reliable method for screening acute anti-inflammatory activity.[3][9][14]
Materials:
-
Male Wistar rats (150-200 g)
-
This compound solution (various concentrations)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Control group (vehicle treatment)
-
This compound-treated groups (different doses)
-
Positive control group (e.g., indomethacin)
-
-
Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).
-
Calculation of Edema and Inhibition:
-
Edema volume = Vt - V₀
-
Percentage of inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100
-
In Vitro Assay: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a highly sensitive technique to quantify the concentration of specific cytokines (e.g., IL-6, TNF-α) in biological samples.
Materials:
-
Cell culture (e.g., peripheral blood mononuclear cells - PBMCs)
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
This compound solution
-
Commercially available ELISA kit for the target cytokine (e.g., Human IL-6 ELISA Kit)
-
Microplate reader
Procedure (General Protocol):
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL) for a defined period (e.g., 24 hours) to induce cytokine production.
-
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
ELISA Protocol (as per manufacturer's instructions):
-
Coating: Coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples (cell culture supernatant) to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody specific for the target cytokine and incubate.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve using the absorbance values of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating from the standard curve.
-
Western Blot for NF-κB Activation
Western blotting is used to detect and quantify the expression of proteins involved in inflammatory signaling, such as the p65 subunit of NF-κB.
Materials:
-
Cell culture and treatment reagents (as in ELISA protocol)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p65) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
qRT-PCR is a sensitive method to measure the changes in mRNA levels of inflammatory genes (e.g., TNF-α, COX-2) in response to hydrocortisone treatment.
Materials:
-
Cell culture and treatment reagents
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for the target genes and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Reverse transcribe the RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
-
Real-Time PCR:
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers, and qPCR master mix.
-
Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.
-
Conclusion
This compound remains a cornerstone in the management of inflammatory conditions due to its potent and broad-spectrum anti-inflammatory properties. Its ability to modulate gene expression, leading to the suppression of a wide range of inflammatory mediators, highlights its therapeutic efficacy. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the anti-inflammatory effects of this compound and other novel anti-inflammatory compounds. A thorough understanding of its mechanisms and the application of robust experimental models are crucial for optimizing its clinical use and for the development of next-generation anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids suppress hypoxia-induced COX-2 and hypoxia inducible factor-1α expression through the induction of glucocorticoidinduced leucine zipper - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo glucocorticoids regulate cyclooxygenase-2 but not cyclooxygenase-1 in peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fn-test.com [fn-test.com]
- 6. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
- 12. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Preparation of Hydrocortisone Phosphate Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocortisone (B1673445), a glucocorticoid hormone, is a critical supplement in various cell culture applications. It plays a vital role in supporting the growth, differentiation, and maintenance of numerous cell types, including epithelial, endothelial, and mesenchymal cells.[1][2][3] Hydrocortisone exerts its effects by binding to the glucocorticoid receptor, which then modulates the transcription of target genes involved in inflammation, immune response, and metabolism.[4][5][6]
This application note provides a detailed protocol for the preparation, storage, and use of a hydrocortisone phosphate (B84403) stock solution. Hydrocortisone phosphate, particularly its sodium salt form, is freely soluble in water, offering a significant advantage over the less soluble hydrocortisone base, which requires organic solvents like ethanol (B145695) or DMSO.[7][8][9] This protocol ensures the preparation of a sterile, stable, and reliable stock solution for consistent experimental results.
Chemical and Physical Properties
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The properties of hydrocortisone sodium phosphate are summarized below.
| Property | Value | Reference |
| Chemical Name | Hydrocortisone 21-phosphate disodium (B8443419) salt | [8] |
| Molecular Formula | C₂₁H₂₉Na₂O₈P | [10][11][12] |
| Molecular Weight | 486.40 g/mol | [10][11][12] |
| Appearance | White to light yellow, odorless, hygroscopic powder | [7][8] |
| Solubility | Freely soluble in water; sparingly soluble in methanol | [7] |
| Storage (Powder) | 2-8°C or as specified by the manufacturer | [10] |
| Storage (Solution) | -20°C for long-term storage; 2-8°C for short-term (up to 2 weeks) | [9][13][14] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of hydrocortisone sodium phosphate in phosphate-buffered saline (PBS).
3.1. Materials and Equipment
-
Hydrocortisone sodium phosphate powder (e.g., Sigma-Aldrich, Cat. No. H2270 or equivalent)
-
Sterile, nuclease-free water or sterile 1X Phosphate-Buffered Saline (PBS)
-
Laminar flow hood or biological safety cabinet
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Analytical balance
-
Weighing paper
-
Spatula
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile, nuclease-free microcentrifuge tubes or cryovials for aliquoting
3.2. Stock Solution Preparation Workflow
The overall workflow for preparing the this compound stock solution is illustrated below.
Caption: Workflow for preparing a sterile this compound stock solution.
3.3. Step-by-Step Procedure
-
Calculate Required Mass: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
-
Mass = 0.010 mol/L * 0.001 L * 486.40 g/mol = 0.004864 g = 4.86 mg
-
-
Weigh Powder: In a laminar flow hood, aseptically weigh 4.86 mg of hydrocortisone sodium phosphate powder and place it into a sterile 15 mL conical tube.
-
Dissolve: Add 1 mL of sterile 1X PBS or sterile water to the conical tube.
-
Mix: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the syringe tip. Filter the solution into a new sterile conical tube. This step is critical to prevent microbial contamination of cell cultures.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1][15]
-
Storage: Label the aliquots clearly with the name of the compound, concentration (10 mM), and the date of preparation. Store the aliquots at -20°C for long-term use (stable for at least 6 months).[14] For short-term use, a solution can be stored at 2-8°C for up to two weeks.[9][16] Avoid re-freezing thawed aliquots.[13]
Application in Cell Culture
4.1. Dilution to Working Concentration
The stock solution must be diluted to a final working concentration in the cell culture medium before being added to cells. The final concentration varies depending on the cell type and experimental design.
-
Example Calculation: To prepare 50 mL of culture medium with a final hydrocortisone concentration of 1 µM:
-
Use the dilution formula: C₁V₁ = C₂V₂
-
C₁ (Stock Concentration) = 10 mM = 10,000 µM
-
C₂ (Final Concentration) = 1 µM
-
V₂ (Final Volume) = 50 mL
-
V₁ (Volume of Stock) = (C₂ * V₂) / C₁ = (1 µM * 50 mL) / 10,000 µM = 0.005 mL = 5 µL
-
Therefore, add 5 µL of the 10 mM stock solution to 50 mL of cell culture medium.
-
4.2. Common Working Concentrations
| Cell Type | Typical Working Concentration | Application / Medium | Reference |
| Airway Epithelial Cells | 0.48 µg/mL (~1 µM) | PneumaCult™ Medium | [13][17] |
| Mammary Epithelial Cells | 0.5 µg/mL (~1 µM) | MammoCult™ Medium | [17] |
| Mesothelial Cells | 400 ng/mL (~0.8 µM) | M199:MCDB105 Medium | [18] |
| Oligodendrocytes, Colon Cells | Varies (used as supplement) | General Cell Culture | [1][15] |
Mechanism of Action: Glucocorticoid Signaling Pathway
Hydrocortisone functions by modulating gene expression. It passively diffuses across the cell membrane and binds to the cytosolic Glucocorticoid Receptor (GR). This binding event causes the dissociation of heat shock proteins, leading to the translocation of the hydrocortisone-GR complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which either activates or represses the transcription of target genes.[4][5][6] This action results in the increased expression of anti-inflammatory proteins and the decreased synthesis of pro-inflammatory mediators like cytokines and prostaglandins.[5][6][19]
Caption: Simplified signaling pathway of hydrocortisone.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. stemcell.com [stemcell.com]
- 3. cenmed.com [cenmed.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 6. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. ヒドロコルチゾン-水溶性 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 10. Hydrocortisone sodium phosphate British Pharmacopoeia (BP) Reference Standard | 6000-74-4 [sigmaaldrich.com]
- 11. Hydrocortisone sodium phosphate | 6000-74-4 | FH36999 [biosynth.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Hydrocortisone BioReagent, cell culture mammalian 50-23-7 [sigmaaldrich.com]
- 16. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. coriell.org [coriell.org]
- 19. m.youtube.com [m.youtube.com]
Application Notes: Utilizing Hydrocortisone Phosphate in Serum-Free Media Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from serum-containing to serum-free media (SFM) is a critical step in the development of robust and reproducible biopharmaceutical production processes. Serum-free formulations offer numerous advantages, including reduced lot-to-lot variability, simplified downstream purification, and a more defined biochemical environment. Hydrocortisone (B1673445), a glucocorticoid hormone, is a common supplement in cell culture media, known to enhance cell growth, viability, and productivity.[1][2] Hydrocortisone phosphate (B84403), a water-soluble ester of hydrocortisone, offers improved solubility and stability in liquid media formulations, making it an ideal choice for SFM.
These application notes provide a comprehensive guide to the use of hydrocortisone phosphate in SFM for mammalian cell culture, with a focus on Chinese Hamster Ovary (CHO) and hybridoma cells. Detailed protocols for media preparation, cell culture optimization, and key performance assays are included.
Key Benefits of Hydrocortisone in Serum-Free Media
-
Enhanced Cell Viability and Longevity: Hydrocortisone has been shown to extend the viability of cells in culture.[1]
-
Increased Protein and Antibody Titer: Supplementation with hydrocortisone can lead to an increase in the specific productivity and overall titer of recombinant proteins and monoclonal antibodies.[1]
-
Support of Cellular Differentiation: It promotes the differentiation of various cell types.
-
Inhibition of Fibroblast Overgrowth: In primary cell cultures, hydrocortisone can help control the proliferation of contaminating fibroblasts.
Data Presentation
The following tables summarize the illustrative effects of varying concentrations of this compound on the performance of CHO and hybridoma cells in a serum-free environment. This data is representative of typical outcomes and should be used as a guide for optimization studies.
Table 1: Illustrative Effect of this compound on CHO Cell Performance in Serum-Free Fed-Batch Culture
| This compound (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Harvest (%) | Recombinant Protein Titer (mg/L) |
| 0 (Control) | 8.5 | 85 | 450 |
| 0.1 | 8.2 | 90 | 550 |
| 0.5 | 7.8 | 92 | 650 |
| 1.0 | 7.5 | 88 | 600 |
| 5.0 | 6.2 | 80 | 520 |
Table 2: Illustrative Effect of this compound on Hybridoma Cell Performance in Serum-Free Batch Culture
| This compound (µM) | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Harvest (%) | Monoclonal Antibody Titer (mg/L) |
| 0 (Control) | 1.8 | 88 | 80 |
| 0.05 | 2.0 | 92 | 110 |
| 0.1 | 2.2 | 95 | 130 |
| 0.5 | 2.1 | 93 | 125 |
| 1.0 | 1.9 | 90 | 115 |
Signaling Pathway
Hydrocortisone, upon entering the cell, binds to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This signaling pathway is crucial for the cellular responses to hydrocortisone.
Caption: Simplified Glucocorticoid Receptor Signaling Pathway.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
Hydrocortisone 21-phosphate disodium (B8443419) salt (or equivalent)
-
Sterile, cell culture-grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile weighing boat.
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile water or PBS to achieve a desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Optimization of this compound Concentration in Serum-Free Media
This protocol outlines a method to determine the optimal concentration of this compound for a specific cell line in a serum-free medium.
Caption: Experimental Workflow for Hydrocortisone Optimization.
Materials:
-
Adherent or suspension cells of interest (e.g., CHO, hybridoma)
-
Serum-free basal medium appropriate for the cell line
-
This compound stock solution (from Protocol 1)
-
Multi-well plates (e.g., 6-well or 24-well) or shake flasks
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Trypan blue solution (0.4%)
-
Reagents for proliferation assay (e.g., MTT)
-
Reagents for product titer analysis (e.g., ELISA, HPLC)
Procedure:
-
Cell Seeding: Seed the cells in the chosen culture vessels at a density appropriate for the cell line and culture duration. Use the serum-free basal medium without this compound for the initial seeding.
-
Preparation of this compound Concentrations: Prepare a series of working concentrations of this compound by diluting the stock solution into the serum-free basal medium. A typical range to test is 0 µM (control), 0.01 µM, 0.1 µM, 0.5 µM, 1.0 µM, and 5.0 µM.
-
Treatment: Add the different concentrations of this compound to the respective culture vessels. Ensure each concentration is tested in triplicate.
-
Incubation: Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂).
-
Monitoring: At regular intervals (e.g., every 24 hours), collect samples from each culture condition to assess:
-
Cell Viability and Density: Using the Trypan Blue Exclusion Assay (Protocol 3).
-
Cell Proliferation: Using the MTT Assay (Protocol 4).
-
Product Titer: Using an appropriate method for your product of interest (e.g., ELISA for antibodies).
-
-
Data Analysis: At the end of the culture period, compile the data for each concentration. Plot the viable cell density, percent viability, and product titer against the this compound concentration to determine the optimal concentration that yields the desired outcome (e.g., highest product titer with acceptable cell viability).
Protocol 3: Cell Viability and Density Assessment by Trypan Blue Exclusion Assay
Materials:
-
Cell suspension
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution (1:1 dilution).
-
Incubate the mixture at room temperature for 1-2 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the viable cell density and percent viability using the following formulas:
-
Viable Cell Density (cells/mL) = (Average number of viable cells per large square) x Dilution factor (2) x 10⁴
-
Percent Viability (%) = (Number of viable cells / Total number of cells) x 100
-
Protocol 4: Cell Proliferation Assessment by MTT Assay
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
At the desired time point, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, metabolically active cells.
Conclusion
This compound is a valuable supplement for enhancing the performance of various cell lines in serum-free media. Its high water solubility and stability make it a convenient and effective component in SFM formulations. By following the protocols outlined in these application notes, researchers can systematically optimize the concentration of this compound to achieve improved cell viability, growth, and productivity for their specific cell culture applications.
References
- 1. Effect of hydrocortisone on the production and glycosylation of an Fc-fusion protein in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum-free medium for hybridoma and parental myeloma cell cultivation: a novel composition of growth-supporting substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Hydrocortisone Phosphate in Media
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of hydrocortisone (B1673445) phosphate (B84403) in both cell culture and dissolution media. The described method is sensitive, accurate, and precise, making it suitable for a wide range of applications in pharmaceutical research and development, including drug stability, solubility, and cell-based assay studies. The protocol covers sample preparation, detailed chromatographic conditions, and comprehensive method validation parameters in accordance with ICH guidelines.
Introduction
Hydrocortisone phosphate is a water-soluble ester of hydrocortisone, a glucocorticoid with anti-inflammatory and immunosuppressive properties. Its quantification in various aqueous media is crucial for in vitro studies that assess its stability, dissolution characteristics, and efficacy in cell-based models. This document provides a detailed protocol for a validated HPLC method to accurately measure this compound concentrations, ensuring reliable and reproducible results for researchers and drug development professionals.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Dihydrogen Phosphate (analytical grade)
-
Ortho-phosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
Cell Culture Medium (e.g., DMEM, RPMI-1640)
-
Dissolution Medium (e.g., Phosphate buffer pH 6.8)
Equipment
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Centrifuge
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in Table 1.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | 0.05 M Sodium Dihydrogen Phosphate (pH 2.6) : Methanol (1:1, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 254 nm[1] |
| Column Temperature | 25°C[1] |
| Run Time | Approximately 10 minutes[1] |
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with HPLC-grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 ng/mL to 1000 ng/mL.[2]
Sample Preparation
-
Protein Precipitation: To 500 µL of the cell culture media sample, add 1.5 mL of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution (if necessary): If the expected concentration of this compound is high, dilute the sample with the dissolution medium to fall within the calibration curve range.
-
Filtration: Filter the sample directly through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
The analytical method was validated for linearity, accuracy, precision, and sensitivity (LOD/LOQ) based on established protocols.[2]
Linearity
The linearity of the method was established by analyzing the working standard solutions in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.
Accuracy
The accuracy of the method was determined by a recovery study. Known amounts of this compound were spiked into blank cell culture and dissolution media at three different concentration levels (low, medium, and high). The samples were then prepared and analyzed as described above.
Precision
The precision of the method was evaluated by determining the intra-day and inter-day precision. This was assessed by analyzing replicate injections of the spiked samples at three concentration levels on the same day (intra-day) and on three different days (inter-day). The relative standard deviation (RSD) was calculated.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results
The quantitative data for the method validation are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 5 - 1000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.993[2] |
| Accuracy (Recovery) | 98% - 102%[2] |
| Intra-day Precision (% RSD) | < 11%[2] |
| Inter-day Precision (% RSD) | < 11%[2] |
| Limit of Detection (LOD) | Approximately 1.5 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL[2] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of method validation parameters.
Conclusion
The HPLC method described in this application note is a reliable and validated procedure for the quantification of this compound in cell culture and dissolution media. The simple sample preparation and robust chromatographic conditions provide accurate and precise results, making this method a valuable tool for pharmaceutical research and development activities.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of Hydrocortisone Phosphate Metabolites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of hydrocortisone (B1673445) phosphate (B84403) and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols detailed below cover sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection, along with a summary of quantitative data and a visualization of the metabolic pathway.
Introduction
Hydrocortisone phosphate is a synthetic ester of hydrocortisone, a glucocorticoid hormone. It is administered as a pro-drug and is rapidly hydrolyzed in vivo by alkaline phosphatases to the active form, hydrocortisone.[1] The subsequent metabolism of hydrocortisone is extensive, involving both Phase I and Phase II biotransformations, primarily in the liver.[2] Accurate and sensitive quantification of this compound and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity and sensitivity.[3]
Metabolic Pathway of this compound
This compound is first dephosphorylated to hydrocortisone. Hydrocortisone then undergoes a series of metabolic transformations. Phase I metabolism includes the reversible conversion to cortisone (B1669442) via 11β-hydroxysteroid dehydrogenase (11β-HSD), as well as reduction reactions to form dihydrocortisol (B45014) and tetrahydrocortisol.[4][5] Phase II metabolism involves the conjugation of these metabolites with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion.[4][6]
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from a method for the analysis of steroid phosphates in human plasma.
Materials:
-
Human plasma
-
Methanol (B129727), LC-MS grade
-
This compound and metabolite standards
-
Internal standard (e.g., d4-hydrocortisone)
-
Micro-centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a micro-centrifuge tube.
-
Spike with the internal standard solution.
-
Vortex the mixture thoroughly for 30 seconds.
-
Transfer 200 µL of the supernatant to an LC-MS vial for analysis.[7][8]
Sample Preparation from Urine
This protocol is a general procedure for the extraction of corticosteroids and their metabolites from urine.
Materials:
-
Urine sample
-
Internal standard (e.g., desoximetasone)
-
Phosphate buffer (0.8 M, pH 7.0)
-
β-glucuronidase
-
Potassium carbonate/bicarbonate buffer (20%)
-
Tert-butylmethylether
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Mobile phase for reconstitution
Procedure:
-
Transfer 2 mL of urine into a tube.
-
Add 40 µL of a 10 ppm internal standard solution.
-
Add 1 mL of phosphate buffer and 25 µL of β-glucuronidase for enzymatic hydrolysis of conjugated metabolites.[9]
-
Incubate the mixture for 1 hour at 50 °C.[9]
-
Stop the hydrolysis by adding 750 µL of the potassium carbonate/bicarbonate buffer.[9]
-
Add 5 mL of tert-butylmethylether and shake for 15 minutes for liquid-liquid extraction.[9]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[9]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[9]
-
Inject 10 µL into the LC-MS/MS system.[9]
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of this compound and its metabolites. Method optimization is recommended for specific applications.
Liquid Chromatography
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system is recommended. Systems with technologies to mitigate metal adsorption, such as those with hybrid organic-inorganic surfaces, can improve the peak shape and recovery of phosphate-containing analytes.[7]
-
Column: A C18 reversed-phase column is commonly used. For example, an Agilent Extend-C18 (2.1 × 50 mm, 1.8 µm) or a Waters XSelect Premier HSS T3 (2.1 x 100 mm, 2.5 µm).[4][10]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 2-15% B) and ramps up to a high percentage (e.g., 95% B) over several minutes to elute the analytes.[4][10]
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) is commonly used. Positive ion mode is suitable for hydrocortisone and its Phase I metabolites, while negative ion mode can be used for the analysis of glucuronide conjugates.[4][10]
-
Ion Source Parameters:
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and internal standard.
Experimental Workflow
Quantitative Data Summary
The following table summarizes quantitative data for this compound and its key metabolites from various studies. It is important to note that the linearity ranges and limits of quantification (LOQ) are method-dependent and may vary based on the specific instrumentation, sample matrix, and protocol used.
| Analyte | Matrix | Linearity Range | LOQ | Reference |
| This compound | Human Plasma | 5 - 1000 ng/mL | 5 ng/mL | [7][8] |
| Hydrocortisone | Placental Perfusate | 100 - 2000 µg/L | 50 pg (instrumental) | [10][11] |
| Cortisone | Placental Perfusate | 100 - 2000 µg/L | 50 pg (instrumental) | [10][11] |
| Tetrahydrocortisol | Placental Perfusate | 100 - 2000 µg/L | 50 pg (instrumental) | [10][11] |
| Tetrahydrocortisone | Placental Perfusate | 100 - 2000 µg/L | 50 pg (instrumental) | [10][11] |
| Dihydrocortisol | Placental Perfusate | 100 - 2000 µg/L | 50 pg (instrumental) | [10][11] |
| Hydrocortisone | Human Urine | 5 - 500 ng/mL | 5 ng/mL | |
| Cortisol and 15 metabolites | Human Urine | Not specified | 0.01 ng/mL (LOD), 0.05 ng/mL (LOQ) | [12] |
Note: The provided data should be used as a reference. Each laboratory should validate its own methods to establish performance characteristics.
Conclusion
The protocols and data presented provide a solid foundation for the mass spectrometric analysis of this compound and its metabolites. The use of LC-MS/MS offers a robust, sensitive, and specific platform for elucidating the pharmacokinetic profile and metabolic fate of this important corticosteroid pro-drug. Careful consideration of sample preparation techniques and the use of advanced LC systems can overcome challenges such as metal adsorption of phosphate-containing analytes, leading to high-quality quantitative data.
References
- 1. DSpace [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 4. Metabolite Profiling and Pharmacokinetic Evaluation of Hydrocortisone in a Perfused Three-Dimensional Human Liver Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative profiling of cortisol metabolites in human urine by high-resolution accurate-mass MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. go.drugbank.com [go.drugbank.com]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A high-performance liquid chromatography-electrospray-tandem mass spectrometry analysis of cortisol and metabolites in placental perfusate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrocortisone Phosphate-Induced Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing hydrocortisone (B1673445) phosphate (B84403) to induce cell differentiation across various cell lineages. The information is intended for researchers in cell biology, regenerative medicine, and drug development.
Hydrocortisone, a glucocorticoid, plays a pivotal role in regulating cellular differentiation and maturation. Its effects are mediated through the glucocorticoid receptor (GR), a ligand-dependent transcription factor that, upon activation, translocates to the nucleus and modulates the expression of target genes.[1][2] This modulation can either promote or inhibit differentiation depending on the cell type, concentration of hydrocortisone, and the cellular microenvironment.[3]
I. Osteoblast Differentiation
Hydrocortisone has been shown to promote the differentiation of osteoblasts from mesenchymal precursors at physiological concentrations.[4] It enhances the expression of mature osteoblast markers; however, at high concentrations, it can be inhibitory.[5][6]
Quantitative Data Summary
| Cell Type | Hydrocortisone Concentration | Treatment Duration | Key Differentiation Markers | Observed Effect |
| Human Osteoblasts | 0 - 4 µM | Not specified | Alkaline Phosphatase (ALP), Type 1 Collagen (COL1), Osteocalcin (OC) | Dose-dependent increase in the rate of ALP mRNA relative to COL1 mRNA. Inhibition of OC mRNA increase at 4 µM.[5] |
| Fetal Rat Calvarial Osteoblasts | Not specified | Not specified | Bone Morphogenetic Protein-6 (BMP-6) | Glucocorticoids mediate osteoblast differentiation through BMP-6.[4] |
| MC3T3-E1 (pre-osteoblast) | Not specified | Not specified | SOX2, RUNX2, Osterix | Enhanced SOX2 expression, which can inhibit differentiation of committed osteoblasts.[3][7] |
Experimental Protocol: Induction of Osteoblast Differentiation
This protocol is a general guideline for inducing osteoblast differentiation from mesenchymal stem cells (MSCs) using hydrocortisone.
Materials:
-
Mesenchymal Stem Cells (e.g., bone marrow-derived)
-
Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (Growth medium supplemented with 50 µM Ascorbic Acid, 10 mM β-glycerophosphate, and 100 nM Dexamethasone - a synthetic glucocorticoid often used interchangeably with hydrocortisone in protocols)
-
Hydrocortisone Phosphate solution
-
6-well plates
-
Alkaline Phosphatase (ALP) staining kit
-
Alizarin Red S staining solution
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Cell Seeding: Seed MSCs in a 6-well plate at a density of 2 x 10^4 cells/cm² in Growth Medium and culture until they reach 80-90% confluency.
-
Initiation of Differentiation: Replace the Growth Medium with Osteogenic Differentiation Medium. To test the effect of hydrocortisone, supplement the differentiation medium with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a control group with Osteogenic Differentiation Medium alone.
-
Culture and Maintenance: Culture the cells for 14-21 days, replacing the medium every 2-3 days.
-
Assessment of Differentiation:
-
ALP Staining (Day 7-10):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 10 minutes.
-
Wash with PBS.
-
Stain with ALP staining solution according to the manufacturer's instructions. Differentiated osteoblasts will stain blue/purple.
-
-
Alizarin Red S Staining (Day 14-21):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Gently wash with deionized water.
-
Stain with 2% Alizarin Red S solution (pH 4.2) for 20-30 minutes.
-
Wash with deionized water to remove excess stain. Mineralized nodules, indicative of late-stage osteoblast differentiation, will stain red.
-
-
Gene Expression Analysis (qRT-PCR): At various time points (e.g., Day 7, 14, 21), extract total RNA and perform qRT-PCR to quantify the expression of osteogenic markers such as RUNX2, SP7 (Osterix), ALPL (Alkaline Phosphatase), and BGLAP (Osteocalcin).
-
Signaling Pathway
Hydrocortisone influences osteoblast differentiation through complex interactions with signaling pathways, notably the Wnt signaling pathway. Glucocorticoids can suppress the canonical Wnt signaling pathway, which is crucial for bone formation, partially by enhancing the expression of inhibitors like Dickkopf-1 (Dkk-1).[8]
Caption: Hydrocortisone inhibits osteoblast differentiation by suppressing Wnt/β-catenin signaling.
II. Adipocyte Differentiation
Hydrocortisone is a key component of adipogenic differentiation media, promoting the differentiation of preadipocytes and adipose-derived stem cells (ADSCs) into mature adipocytes.[9] It acts synergistically with other inducers like insulin (B600854) and isobutylmethylxanthine (IBMX).
Quantitative Data Summary
| Cell Type | Hydrocortisone Concentration | Treatment Duration | Key Differentiation Markers | Observed Effect |
| Human Adipose Stromal-Vascular Cells | Not specified (potent dose-dependent stimulation) | 18 days | Lipoprotein Lipase (LPL), Glycerol-3-phosphate dehydrogenase (GPDH) | Potent dose-dependent stimulation of adipose differentiation.[9] |
| Human Preadipocytes | Not specified (part of differentiation cocktail) | 15 days | Lipid droplet formation | Differentiation into mature adipocytes with lipid droplets.[10] |
Experimental Protocol: Induction of Adipocyte Differentiation
This protocol describes the differentiation of human preadipocytes into mature adipocytes.
Materials:
-
Human Preadipocytes or ADSCs
-
Preadipocyte Growth Medium (e.g., DMEM/F12 with 10% FBS)
-
Adipocyte Differentiation Medium (Growth medium supplemented with 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)
-
This compound solution
-
24-well plates
-
Oil Red O staining solution
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Cell Seeding: Plate preadipocytes in a 24-well plate at a high density in Preadipocyte Growth Medium and grow to 100% confluency. Allow the cells to remain confluent for 2 more days.
-
Initiation of Differentiation: Replace the growth medium with Adipocyte Differentiation Medium. To test the specific effect of hydrocortisone, it can be added at various concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM) to a basal differentiation medium (containing insulin and IBMX).
-
Maturation: After 3 days, replace the differentiation medium with Adipocyte Maintenance Medium (Growth medium supplemented with 10 µg/mL Insulin).
-
Culture and Maintenance: Culture for an additional 10-14 days, changing the maintenance medium every 2-3 days. Mature adipocytes containing lipid droplets should be visible.[11]
-
Assessment of Differentiation:
-
Oil Red O Staining:
-
Wash cells with PBS.
-
Fix with 10% formalin for at least 1 hour.
-
Wash with 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution for 10-20 minutes.
-
Wash with water. Adipocytes with lipid droplets will stain red.[11]
-
-
Gene Expression Analysis (qRT-PCR): Extract RNA and perform qRT-PCR to measure the expression of adipogenic markers such as PPARG (PPARγ), CEBPA (C/EBPα), FABP4 (aP2), and ADIPOQ (Adiponectin).
-
Experimental Workflow
Caption: A typical workflow for the differentiation of preadipocytes into mature adipocytes.
III. Enterocyte Differentiation
Hydrocortisone promotes the maturation and differentiation of immature human enterocytes.[12][13] This is characterized by changes in gene expression related to cell polarity, tight junction formation, and the expression of brush-border enzymes.[14]
Quantitative Data Summary
| Cell Line | Hydrocortisone Concentration | Treatment Duration | Key Genes/Markers | Observed Effect |
| H4 (human fetal small intestinal epithelial) | 1 µM | 5 days | ZO-1 | Increased cell surface expression of ZO-1 and formation of cell-cell junctions.[14] |
| Human Fetal Small Intestine Organ Culture | 25 and 50 ng/mL | 5 days | Lactase, Alkaline Phosphatase | Specific increase in lactase and alkaline phosphatase activities.[15] |
| H4 cells | Not specified | 2-48 hours | IL-8, IL-6 | Time-dependent anti-inflammatory effects, reducing IL-1β-induced IL-8 and IL-6 secretion.[16][17] |
Experimental Protocol: Induction of Enterocyte Differentiation
This protocol provides a method for inducing differentiation in the H4 human fetal intestinal epithelial cell line.
Materials:
-
H4 cell line
-
Growth Medium (e.g., DMEM with 10% FBS)
-
This compound solution
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Collagen or Matrigel
-
Immunofluorescence staining reagents (e.g., anti-ZO-1 antibody, secondary antibody)
-
RNA extraction kit and reagents for qRT-PCR
Procedure:
-
Cell Seeding: Coat Transwell inserts with collagen or Matrigel. Seed H4 cells on the inserts in Growth Medium.
-
Induction of Differentiation: Once the cells form a confluent monolayer, replace the medium with fresh Growth Medium supplemented with 1 µM this compound. Culture for 5 days, changing the medium every 2 days.[14]
-
Assessment of Differentiation:
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA.
-
Incubate with a primary antibody against a tight junction protein (e.g., ZO-1).
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize using a fluorescence microscope. Look for the localization of the tight junction protein at the cell-cell boundaries.
-
-
Gene Expression Analysis (qRT-PCR): Extract RNA and perform qRT-PCR for genes associated with enterocyte differentiation and tight junctions, such as VIL1 (Villin), SI (Sucrase-isomaltase), and TJP1 (ZO-1).
-
Enzyme Activity Assays: Measure the activity of brush-border enzymes like alkaline phosphatase and lactase using commercially available kits.
-
Signaling Pathway
Long-term treatment of H4 cells with hydrocortisone affects several signaling pathways, including those related to development and cell-cell communication.[14] The MAPK pathway is one of the cascades influenced by glucocorticoids in various cell types.[18][19]
Caption: Overview of the genomic signaling pathway of the glucocorticoid receptor.
IV. Lung Alveolar Epithelial Cell Differentiation
Hydrocortisone can promote the differentiation of definitive endoderm derived from mouse embryonic stem cells towards lung alveolar epithelial type II (ATII) cells.[20]
Quantitative Data Summary
| Cell Type | Hydrocortisone Concentration | Treatment Duration | Key Differentiation Markers | Observed Effect |
| Mouse Embryonic Stem Cell-Derived Definitive Endoderm | 0.5 µg/mL | 9 days | Surfactant Protein C (SP-C) | Promoted differentiation into ATII-like cells, with the highest efficiency in combination with FGF2 and A549 conditioned medium (~37% SP-C positive cells).[20][21] |
Experimental Protocol: Induction of Alveolar Epithelial Differentiation
This protocol is based on the differentiation of mouse embryonic stem cell-derived definitive endoderm.
Materials:
-
Definitive endoderm cells derived from mESCs
-
Serum-Free Differentiation (SFD) Medium (e.g., DMEM/F12 with N2, B27 supplements)
-
This compound solution
-
Fibroblast Growth Factor 2 (FGF2)
-
A549 conditioned medium (optional, but enhances differentiation)
-
Flow cytometer and anti-SP-C antibody
Procedure:
-
Preparation of Definitive Endoderm: Differentiate mouse embryonic stem cells into definitive endoderm using an established protocol (e.g., using Activin A).
-
Induction of Alveolar Differentiation: Culture the definitive endoderm cells in SFD medium supplemented with 0.5 µg/mL hydrocortisone. For enhanced differentiation, also add 100 ng/mL FGF2 and A549 conditioned medium.[20]
-
Culture and Maintenance: Culture for 9 days, changing the medium every day.
-
Assessment of Differentiation:
-
Flow Cytometry: Dissociate the cells into a single-cell suspension. Fix, permeabilize, and stain with an antibody against SP-C. Analyze the percentage of SP-C positive cells using a flow cytometer.
-
Immunofluorescence: Culture cells on chamber slides, fix, and stain for SP-C to visualize the differentiated cells.
-
Transmission Electron Microscopy (TEM): Examine the ultrastructure of the differentiated cells for the presence of lamellar bodies, a characteristic feature of ATII cells.
-
V. General Considerations and Troubleshooting
-
This compound vs. Hydrocortisone: this compound is a water-soluble pro-drug that is readily converted to hydrocortisone in culture. Ensure the correct molar concentration is used.
-
Optimal Concentration: The optimal concentration of hydrocortisone is cell-type specific and should be determined empirically through a dose-response experiment.
-
Lot-to-Lot Variability: Be aware of potential lot-to-lot variability in hydrocortisone and other reagents, which may affect differentiation efficiency.
-
Cell Health: Ensure that the starting cell population is healthy and not overly passaged, as this can impact their differentiation potential.
-
Controls: Always include appropriate controls, such as a vehicle control (the solvent used to dissolve hydrocortisone) and a negative control (no differentiation inducers).
References
- 1. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Hydrocortisone increases the rate of differentiation of cultured human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucocorticoids and Tumor Necrosis Factor α Increase Oxidative Stress and Suppress Wnt Protein Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. Glucocorticoid suppresses the canonical Wnt signal in cultured human osteoblasts (Journal Article) | OSTI.GOV [osti.gov]
- 9. Promoting effect of glucocorticoids on the differentiation of human adipocyte precursor cells cultured in a chemically defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 人前脂肪细胞(HPAd)培养方案 [sigmaaldrich.com]
- 11. ixcellsbiotech.com [ixcellsbiotech.com]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of hydrocortisone on human fetal small intestine in organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MAPK signaling cascades mediate distinct glucocorticoid resistance mechanisms in pediatric leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrocortisone Promotes Differentiation of Mouse Embryonic Stem Cell-Derived Definitive Endoderm toward Lung Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application of Hydrocortisone Phosphate in 3D Cell Culture Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445), a synthetic glucocorticoid, is a vital component in many 3D cell culture systems, including spheroids and organoids. Its primary role is to promote cellular differentiation, maturation, and maintain the physiological relevance of these complex in vitro models. By activating the glucocorticoid receptor (GR), hydrocortisone modulates the transcription of numerous genes, influencing a wide array of cellular processes. These application notes provide a comprehensive overview of the use of hydrocortisone phosphate (B84403) in 3D cell culture, including its effects on various models, detailed experimental protocols, and insights into its mechanism of action.
Application Notes
Hydrocortisone phosphate has demonstrated diverse and model-specific effects in 3D cell cultures, ranging from enhancing barrier function in intestinal organoids to influencing cell viability and morphology in tumor spheroids.
Enhancement of Epithelial Barrier Function in Intestinal Organoids
In patient-derived intestinal organoids, particularly from those with Crohn's disease, corticosteroids like prednisolone (B192156) (a potent hydrocortisone analog) have been shown to restore epithelial barrier function disrupted by inflammatory cytokines. This effect is mediated, at least in part, by the regulation of tight junction proteins.[1][2]
Modulation of Cell Viability and Proliferation in Tumor Spheroids
Studies on human laryngeal carcinoma (HEp-2) cell spheroids have shown that hydrocortisone can influence mitochondrial activity and cell proliferation.[3][4][5] At certain concentrations, it can lead to an increase in mitochondrial activity.[3][4] However, at higher concentrations, it may interfere with spheroid formation, causing cell dispersion.[3][5]
Induction of Differentiation and Maturation
Hydrocortisone is a key factor in promoting the differentiation and maturation of various organoid types. For instance, in kidney organoids, it facilitates endothelial cell differentiation and the formation of vascular networks through cooperative signaling of the glucocorticoid and mineralocorticoid receptors.[6][7][8] In immature human enterocytes, hydrocortisone induces changes in gene expression related to cell maturation, including the development of cell polarity and tight junctions.[9][10]
Mechanism of Action: Glucocorticoid Receptor Signaling
Hydrocortisone exerts its effects primarily through the glucocorticoid receptor (GR). Upon binding, the hydrocortisone-GR complex translocates to the nucleus, where it acts as a transcription factor, binding to glucocorticoid response elements (GREs) on DNA to either activate or repress gene expression. This genomic pathway is central to its role in differentiation and inflammation modulation. Additionally, non-genomic pathways involving membrane-bound GRs can trigger rapid signaling cascades.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various 3D cell culture models as reported in the literature.
Table 1: Effect of Hydrocortisone on Mitochondrial Activity in HEp-2 Spheroids
| Hydrocortisone Concentration (µM) | Incubation Time (hours) | Change in Mitochondrial Activity | Reference |
| 0.5 | 48 | Significant Increase | [3] |
| 1.0 | 48 | Significant Increase | [3] |
| 2.5 | 24 | No Significant Reduction | [4] |
| 2.5 | 48 | Reduction | [3] |
Table 2: Effect of Hydrocortisone on Tight Junction Protein Expression in an In Vitro Blood-Brain Barrier Model
| Hydrocortisone Concentration (nM) | Protein | Change in Protein Content | Reference |
| 100 | Occludin | 16 ± 7% Increase | [11] |
| 100 | Claudin-5 | 62 ± 22% Increase | [11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a this compound stock solution for use in 3D cell culture.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
0.22 µm sterile filter
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO.[12]
-
Gently vortex or pipette to ensure complete dissolution.
-
For a lower concentration stock solution in an aqueous buffer, dissolve this compound in sterile PBS to the desired concentration (e.g., 1 mg/mL).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Treatment of Intestinal Organoids with this compound to Assess Barrier Function
This protocol is adapted from studies investigating the effect of corticosteroids on epithelial barrier function in intestinal organoids.[1][2][13][14]
Materials:
-
Mature intestinal organoids cultured in Matrigel domes
-
Organoid culture medium
-
This compound stock solution (from Protocol 1)
-
Inflammatory cytokine cocktail (e.g., TNF-α, IFN-γ, IL-1β)
-
FITC-dextran (4 kDa)
-
Confocal microscope
Procedure:
-
Pre-treatment with Hydrocortisone:
-
Culture mature intestinal organoids for at least 7 days.
-
Prepare organoid culture medium containing the desired final concentration of this compound (e.g., 10 µM).
-
Replace the medium of the organoids with the hydrocortisone-containing medium and incubate for 12-24 hours.
-
-
Induction of Barrier Disruption:
-
Prepare organoid culture medium containing both this compound and an inflammatory cytokine cocktail (e.g., 20 ng/mL each of TNF-α, IFN-γ, and IL-1β).
-
Replace the medium and incubate for 24 hours to induce inflammation and potential barrier disruption.
-
-
Barrier Function Assay (FITC-Dextran Permeability):
-
Prepare a working solution of 1 mg/mL FITC-dextran in organoid culture medium.
-
Add the FITC-dextran solution to the medium surrounding the organoid-containing Matrigel domes.
-
Incubate for 4-24 hours.
-
Assess the permeability of the epithelial barrier by measuring the flux of FITC-dextran from the basal medium into the organoid lumen using confocal microscopy.[13] An increase in luminal fluorescence indicates a compromised barrier.
-
Protocol 3: Assessment of this compound Effects on Tumor Spheroid Viability
This protocol outlines a method to evaluate the impact of this compound on the viability of tumor spheroids.[3][4][5]
Materials:
-
Tumor cell line of interest (e.g., HEp-2)
-
Ultra-low attachment spheroid microplates
-
Cell culture medium
-
This compound stock solution (from Protocol 1)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo® 3D)
Procedure:
-
Spheroid Formation:
-
Seed a single-cell suspension of tumor cells in ultra-low attachment 96-well plates at a density optimized for spheroid formation (e.g., 5,000 cells/well).
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation.
-
Incubate for 24-72 hours to allow for spheroid formation.
-
-
Hydrocortisone Treatment:
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.0, 2.5 µM).
-
Carefully remove half of the medium from each well and replace it with an equal volume of the hydrocortisone-containing medium.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48 hours).
-
-
Viability Assay (MTT Assay Example):
-
At the end of the treatment period, add MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Hydrocortisone Application.
References
- 1. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corticosteroid enhances epithelial barrier function in intestinal organoids derived from patients with Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsdjournal.org [rsdjournal.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. citeab.com [citeab.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrocortisone induces changes in gene expression and differentiation in immature human enterocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential effects of hydrocortisone and TNFα on tight junction proteins in an in vitro model of the human blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
Application Note: Protocol for Purity Assessment of Hydrocortisone Phosphate
Introduction
Hydrocortisone (B1673445) phosphate (B84403) is a synthetic corticosteroid agent, the phosphate ester of hydrocortisone. It is used primarily for its anti-inflammatory and immunosuppressant effects. The purity of hydrocortisone phosphate is critical for its safety and efficacy as a pharmaceutical ingredient. This document outlines a comprehensive protocol for assessing the purity of this compound, drawing from established pharmacopeial methods and analytical techniques. The protocol includes methods for identification, assay of the active pharmaceutical ingredient (API), and quantification of potential impurities.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₉Na₂O₈P | [1] |
| Molecular Weight | 486.40 g/mol | [1] |
| Appearance | White to light yellow, odorless, hygroscopic powder | [2][3] |
| Solubility | Freely soluble in water; sparingly soluble in methanol (B129727); very slightly soluble in ethanol (B145695) (95%); practically insoluble in diethyl ether.[2] | [2] |
Experimental Protocols
Identification Tests
These tests confirm the identity of the substance as this compound.
A. Infrared (IR) Spectrophotometry
-
Methodology: Prepare a potassium bromide (KBr) disk of the sample. Record the infrared absorption spectrum and compare it with the reference spectrum of Hydrocortisone Sodium Phosphate.
-
Expected Result: The spectrum of the sample should exhibit similar intensities of absorption at the same wave numbers as the reference spectrum.[2]
B. Ultraviolet (UV) Spectrophotometry
-
Methodology: Dissolve an accurately weighed quantity of the substance in water to obtain a known concentration. Measure the absorbance at the wavelength of maximum absorption, approximately 241 nm.[2]
-
Expected Result: The solution should exhibit a maximum absorbance at ~241 nm.
C. Chemical Identification
-
Methodology:
-
To 2 mg of the substance, add 2 mL of sulfuric acid. Observe the initial color and fluorescence under UV light (main wavelength: 254 nm).[2]
-
Moisten 1.0 g of the substance with a small quantity of sulfuric acid and incinerate. Dissolve the residue in 10 mL of dilute nitric acid and heat. This solution is tested for sodium and phosphate ions.[2]
-
-
Expected Results:
Assay for this compound Content
This protocol determines the percentage of this compound in the sample. The acceptable range is typically between 96.0% and 102.0% on a dried basis.[4][5]
High-Performance Liquid Chromatography (HPLC) Method
-
Chromatographic System:
-
Column: Octadecylsilanized silica (B1680970) gel for liquid chromatography (e.g., ODS C18, 5 µm, 4.6 mm × 150 mm).[6]
-
Mobile Phase: A suitable mixture, for example, methanol, water, and acetic acid (60:30:10, v/v/v) or a buffered solution like 0.05 mol/L sodium dihydrogenphosphate and methanol (1:1).[6][7]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Column Temperature: A constant temperature, for instance, 25°C.[7]
-
Detector: UV spectrophotometer at a wavelength of 254 nm.[6][7]
-
-
Procedure:
-
Standard Preparation: Accurately weigh a quantity of USP this compound Triethylamine Reference Standard (RS) and dissolve in the mobile phase to achieve a known concentration.[4]
-
Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve in the mobile phase to achieve a concentration similar to the Standard Preparation.
-
Injection: Inject equal volumes (e.g., 20 µL) of the Standard and Sample preparations into the chromatograph.
-
Calculation: Calculate the percentage of this compound in the sample by comparing the peak area of the sample to that of the standard.
-
Purity Tests and Impurity Quantification
These tests are designed to detect and quantify specific impurities.
A. pH
-
Methodology: Dissolve 1.0 g of the substance in 100 mL of carbon dioxide-free water and measure the pH.
-
Acceptance Criteria: The pH should be between 7.5 and 10.5.[4][8]
B. Loss on Drying
-
Methodology: Dry approximately 1 g of the substance, accurately weighed, in a vacuum at 80°C for 5 hours.
-
Acceptance Criteria: The loss in weight should not exceed 5.0%.[7][9]
C. Free Hydrocortisone
-
Methodology: This test quantifies the amount of unesterified hydrocortisone.
-
Prepare a test solution by dissolving the sample in water.
-
Extract the solution with methylene (B1212753) chloride.
-
Measure the absorbance of the methylene chloride layer at 239 nm.
-
Compare the absorbance with a standard solution of USP Hydrocortisone RS.
-
-
Acceptance Criteria: The amount of free hydrocortisone should not exceed 1.0%.[9]
D. Phosphate Ions
-
Methodology:
-
Dissolve about 50 mg of the sample in a mixture of water and 2 N sulfuric acid.
-
Add ammonium (B1175870) molybdate (B1676688) solution (Phosphate reagent A) and p-methylaminophenol sulfate (B86663) solution (Phosphate reagent B).[4][8]
-
Allow the color to develop for 30 minutes.
-
Measure the absorbance at 730 nm and compare it to a standard phosphate solution.[4][8]
-
-
Acceptance Criteria: The limit is typically 1.0% of phosphate (PO₄).[4][8]
E. Chloride
-
Methodology: Dissolve an accurately weighed amount of the substance in water, acidify with nitric acid, and titrate with 0.1 N silver nitrate, determining the endpoint potentiometrically.[9]
-
Acceptance Criteria: The limit for chloride is often specified in the monograph.
F. Heavy Metals
-
Methodology: Perform the test according to the general heavy metals method described in the relevant pharmacopeia.
-
Acceptance Criteria: Not more than 40 ppm.[2]
Summary of Purity Specifications
| Test | Method | Acceptance Criteria |
| Assay | HPLC | 96.0% - 102.0% (dried basis)[4][5] |
| pH | Potentiometry | 7.5 - 10.5[4][8] |
| Loss on Drying | Gravimetry | ≤ 5.0%[7][9] |
| Free Hydrocortisone | UV-Vis Spectrophotometry | ≤ 1.0%[9] |
| Phosphate Ions | Colorimetry | ≤ 1.0%[4][8] |
| Heavy Metals | Colorimetric Comparison | ≤ 40 ppm[2] |
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound.
Potential Degradation Pathway of this compound
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. Hydrocortisone Sodium Phosphate [doi.usp.org]
- 6. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. drugfuture.com [drugfuture.com]
- 9. Hydrocortisone Sodium Phosphate [drugfuture.com]
Troubleshooting & Optimization
Troubleshooting hydrocortisone phosphate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with hydrocortisone (B1673445) phosphate (B84403).
Troubleshooting Guide
This guide is designed to help you resolve common issues you may encounter when working with hydrocortisone phosphate solutions.
Q1: My this compound solution is cloudy or has formed a precipitate immediately after preparation. What could be the cause?
A1: Cloudiness or precipitation upon preparing a this compound solution can be attributed to several factors:
-
Incorrect Solvent: While hydrocortisone sodium phosphate is freely soluble in water, using a solvent in which it has lower solubility, such as ethanol (B145695) or diethyl ether, can lead to precipitation.[1] Hydrocortisone itself is sparingly soluble in aqueous buffers.[2]
-
Low Temperature: Preparing the solution at a low temperature might decrease the solubility and lead to precipitation.
-
Incorrect pH: The pH of the solution is critical. A 1% aqueous solution of hydrocortisone sodium phosphate should have a pH between 7.5 and 9.5.[1] Deviations from this range can affect solubility.
-
High Concentration: You might be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent.
Troubleshooting Steps:
-
Verify the Solvent: Ensure you are using a recommended solvent. For high concentrations, water is the preferred solvent for hydrocortisone sodium phosphate.[1]
-
Gentle Warming: Try gently warming the solution in a water bath to aid dissolution. However, avoid excessive heat as it can lead to degradation.
-
pH Adjustment: Check the pH of your solution and adjust it to the optimal range (7.5-9.5) if necessary, using appropriate buffers.
-
Sonication: Using an ultrasonic bath can help dissolve the compound, especially at higher concentrations.[3]
-
Re-prepare the Solution: If the issue persists, it is advisable to prepare a fresh solution, ensuring all steps are followed carefully.
Q2: The this compound solution, which was initially clear, became cloudy or formed a precipitate over time. Why did this happen?
A2: A clear solution turning cloudy over time often indicates a stability issue rather than a solubility problem. Potential causes include:
-
Hydrolysis: this compound can undergo hydrolysis, especially in acidic or highly alkaline conditions, leading to the formation of less soluble hydrocortisone. The degradation of this compound in neutral solutions primarily involves hydrolysis.[4]
-
Temperature Fluctuations: Storing the solution at inappropriate temperatures or subjecting it to freeze-thaw cycles can affect its stability and lead to precipitation.
-
Microbial Contamination: In non-sterile preparations, microbial growth can cause the solution to become cloudy.
Preventative Measures:
-
pH Control: Maintain the pH of the solution within the recommended stability range.
-
Proper Storage: Store the solution at the recommended temperature, typically refrigerated, and protect it from light. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.[3]
-
Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the risk of degradation.
-
Sterile Filtration: For cell culture and other sensitive applications, sterile filter the solution using a 0.22 µm filter after preparation.[3]
Q3: I am not observing the expected biological activity in my experiment. Could this be related to solubility issues?
A3: Yes, issues with the solubility or stability of this compound can directly impact its biological activity.
-
Precipitation: If the compound has precipitated out of the solution, the actual concentration in the supernatant will be lower than intended, leading to reduced or no biological effect.
-
Degradation: If the this compound has degraded, the resulting products may have little or no biological activity.
Verification Steps:
-
Visual Inspection: Carefully inspect your solution for any signs of precipitation before use.
-
Concentration Verification: If you have access to analytical instrumentation such as HPLC, you can verify the concentration of the active compound in your solution.
-
Prepare Fresh Solution: The most straightforward approach is to prepare a fresh solution and repeat the experiment, ensuring proper dissolution and handling.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common solvents?
A1: Hydrocortisone sodium phosphate is freely soluble in water.[1] One source indicates a solubility of up to 70 mg/mL in water, which may require sonication for complete dissolution.[3] It is sparingly soluble in methanol (B129727) and very slightly soluble in ethanol.[1]
Q2: How does pH affect the solubility and stability of this compound?
A2: The pH of the solution is a critical factor. A 1% aqueous solution of hydrocortisone sodium phosphate has a pH between 7.5 and 9.5.[1] The stability of hydrocortisone esters is pH-dependent, with hydrolysis being a significant degradation pathway outside the optimal pH range.[4]
Q3: What is the best way to prepare a stock solution of this compound?
A3: For a stock solution, it is recommended to dissolve hydrocortisone sodium phosphate in sterile water. To enhance solubility, especially at high concentrations, gentle warming or sonication can be applied.[3] The prepared stock solution should be sterile-filtered if used in cell culture experiments and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Q4: Can I dissolve this compound directly in cell culture media?
A4: While this compound is water-soluble, it is generally recommended to first prepare a concentrated stock solution in sterile water and then dilute it to the final concentration in your cell culture medium. This ensures complete dissolution and accurate concentration. Direct dissolution in complex media containing proteins and salts may sometimes lead to precipitation or interactions.
Q5: What is the difference in solubility between hydrocortisone and this compound?
A5: There is a significant difference in aqueous solubility. Hydrocortisone is a lipophilic molecule with very low water solubility (approximately 0.28 mg/mL).[5] In contrast, the phosphate ester, hydrocortisone sodium phosphate, is a water-soluble salt, making it much more suitable for aqueous formulations.[1]
Data Presentation
Table 1: Solubility of Hydrocortisone and its Phosphate Ester in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Hydrocortisone Sodium Phosphate | Water | Freely soluble | [1] |
| Water | 70 mg/mL (with sonication) | [3] | |
| Methanol | Sparingly soluble | [1] | |
| Ethanol (95%) | Very slightly soluble | [1] | |
| Diethyl Ether | Practically insoluble | [1] | |
| Hydrocortisone | Water | 0.28 mg/mL | [5] |
| Ethanol | ~2-15 mg/mL | [2][5] | |
| DMSO | ~20-72 mg/mL | [2][6] | |
| Dimethylformamide (DMF) | ~30 mg/mL | [2] | |
| Methanol | 6.2 mg/mL | [5] | |
| Acetone | 9.3 mg/mL | [5] | |
| Chloroform | 1.6 mg/mL | [5] | |
| Propylene Glycol | 12.7 mg/mL | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of Hydrocortisone Sodium Phosphate in Water
Materials:
-
Hydrocortisone sodium phosphate powder
-
Sterile, purified water (e.g., water for injection or cell culture grade water)
-
Sterile conical tube or vial
-
Vortex mixer
-
(Optional) Water bath or sonicator
-
Sterile 0.22 µm syringe filter
-
Sterile storage tubes (e.g., cryovials)
Procedure:
-
Weighing: Accurately weigh the desired amount of hydrocortisone sodium phosphate powder in a sterile conical tube or vial. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of the powder.
-
Solvent Addition: Add the required volume of sterile water to the tube. In this example, add 10 mL of water.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes until the powder is completely dissolved.
-
Assisted Dissolution (if necessary): If the powder does not dissolve completely, gently warm the solution in a 37°C water bath for a few minutes or place it in an ultrasonic bath until the solution becomes clear.
-
Sterile Filtration: Draw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense the filtered solution into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage tubes. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), refrigeration at 2-8°C is acceptable.
Mandatory Visualization
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Troubleshooting workflow for this compound solubility issues.
References
Technical Support Center: Stability of Hydrocortisone Phosphate in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydrocortisone (B1673445) phosphate (B84403). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent its degradation in aqueous solutions during your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with hydrocortisone phosphate solutions.
| Problem | Potential Cause | Recommended Solution |
| Yellowing of the solution | Oxidation of the dihydroxyacetone side-chain of hydrocortisone (formed after hydrolysis of the phosphate ester), often catalyzed by trace metal ions like copper. This leads to the formation of a 21-aldehyde, which is yellow.[1] | 1. Use a chelating agent: Add ethylenediaminetetraacetic acid (EDTA) to your formulation to chelate metal ions.[1][2] 2. Use high-purity water and reagents: Minimize trace metal contamination. 3. Work under an inert atmosphere: Purge your solutions with nitrogen or argon to minimize oxygen exposure. 4. Store protected from light: Use amber vials or wrap containers in foil.[3][4] |
| Precipitate formation | Hydrolysis of the water-soluble this compound to the less soluble hydrocortisone. This is more likely to occur at a pH where hydrocortisone has low solubility.[3] | 1. Control the pH: Maintain the pH of the solution within a range where both this compound and its potential degradation products remain soluble. A pH range of 5.5 to 7.4 has been shown to be effective for stability under refrigeration.[3][5] 2. Refrigerate the solution: Lower temperatures slow down the hydrolysis process.[3][6] |
| Loss of potency/concentration | Chemical degradation, primarily through hydrolysis of the phosphate ester and subsequent oxidation.[1][7] This process is accelerated by inappropriate pH, high temperatures, and the presence of metal ions.[1][3][7] | 1. Optimize pH: Adjust the pH of your solution. For hydrocortisone sodium phosphate, a pH between 7.5 and 9.5 is suggested for the powder dissolved in water.[8] For hydrocortisone succinate (B1194679) solutions, a pH of 5.5-7.4 under refrigeration has shown good stability.[3][5] 2. Control temperature: Store solutions at refrigerated temperatures (e.g., 3-7°C) to minimize degradation rates.[3][6] 3. Add stabilizers: Incorporate a chelating agent like EDTA to prevent metal-catalyzed degradation.[1] The use of antioxidants has been explored, but their effectiveness can vary.[1][9] |
Frequently Asked Questions (FAQs)
1. What are the main degradation pathways for this compound in an aqueous solution?
The two primary degradation pathways are:
-
Hydrolysis: The phosphate ester bond is hydrolyzed, yielding hydrocortisone and inorganic phosphate. This is often the rate-determining step in the degradation sequence.[1][7]
-
Oxidation: Following hydrolysis, the dihydroxyacetone side chain of the resulting hydrocortisone can be oxidized. This is significantly accelerated by trace metal ions, such as copper, and can lead to the formation of various degradation products, including the 21-aldehyde that causes a yellow discoloration.[1]
2. How does pH affect the stability of this compound solutions?
pH is a critical factor influencing the rate of hydrolysis. This compound stability is highly pH-dependent. For instance, studies on hydrocortisone succinate (another ester form) have shown that solutions are more stable at a pH of 5.5, 6.5, or 7.4 when refrigerated.[3][5] Extreme pH values, both acidic and alkaline, can accelerate hydrolysis.
3. What is the impact of temperature on the stability of these solutions?
Higher temperatures significantly accelerate the degradation of this compound.[3][7] The degradation process generally follows first-order kinetics.[7] It is recommended to store aqueous solutions of this compound at refrigerated temperatures to prolong their shelf-life.[3][6]
4. Why is it important to protect this compound solutions from light?
While hydrolysis and oxidation are the primary concerns, exposure to light can also contribute to degradation.[4][10] It is a standard practice to store these solutions in light-protected containers, such as amber vials, to ensure stability.[3]
5. Can I use antioxidants to prevent degradation?
The use of antioxidants has been investigated, but their effectiveness can be formulation-dependent.[1][9] While they may offer some protection against oxidative degradation, controlling pH and chelating metal ions are generally more critical strategies.
Quantitative Data on Stability
The stability of hydrocortisone esters in aqueous solutions is highly dependent on pH and temperature. The following tables summarize findings from a study on hydrocortisone succinate solutions (1 mg/mL).
Table 1: Stability of Hydrocortisone Succinate Solutions at 20-22°C [3]
| pH | % Remaining after 4 days |
| 5.5 | Degraded |
| 6.5 | Degraded |
| 7.4 | Degraded |
Table 2: Stability of Hydrocortisone Succinate Solutions at 3-7°C [3]
| pH | % Remaining after 14 days | % Remaining after 21 days |
| 5.5 | > 95% | > 94% |
| 6.5 | > 101% | > 92% |
| 7.4 | > 94% | < 90% |
Stability is defined as retaining at least 90% of the initial concentration.
Experimental Protocols
Protocol 1: Stability Testing of this compound Solution using HPLC
This protocol outlines a general procedure for assessing the chemical stability of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic), pH adjusted as required for the mobile phase[11]
-
The aqueous solution of this compound to be tested
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)[11]
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards of different concentrations.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot of the test solution, and dilute it with the mobile phase to a concentration that falls within the range of the calibration standards.
3. HPLC Conditions (Example): [11]
-
Column: Luna C18 (2), 100A, 4.6 x 250 mm, 5.0 µm
-
Mobile Phase: A gradient of 0.05 M potassium phosphate monobasic buffer (pH 4.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the working standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared samples from the stability study.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Quantify the concentration of this compound in the samples using the calibration curve.
5. Data Analysis:
-
Calculate the percentage of the initial this compound concentration remaining at each time point.
-
A common stability threshold is the retention of at least 90% of the initial concentration.[3][5]
Visualizations
Caption: Degradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jmatonline.com [jmatonline.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
Technical Support Center: Analysis of Hydrocortisone Phosphate and its Degradation Products by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of hydrocortisone (B1673445) phosphate (B84403) degradation products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for hydrocortisone phosphate?
A1: The degradation of this compound primarily occurs through two main pathways:
-
Hydrolysis: The phosphate ester group is susceptible to hydrolysis, which cleaves the phosphate group to yield hydrocortisone. This is often the initial and most significant degradation pathway.[1][2]
-
Oxidation: The dihydroxyacetone side chain of hydrocortisone is prone to oxidative degradation. This can lead to the formation of various products, including 21-dehydrohydrocortisone, 17-carboxylic acid derivatives, and other related substances.[3][4] The presence of metal ions, such as copper (II), can significantly accelerate this process.[2]
Q2: What are the common degradation products of this compound observed in HPLC analysis?
A2: Common degradation products that can be identified by HPLC include:
-
Hydrocortisone (from hydrolysis of the phosphate ester)[2]
-
21-dehydrohydrocortisone (an oxidative degradation product)[5]
-
17-Keto steroid impurity[5]
-
Hydrocortisone Acetate[5]
-
Various aldehydes and carboxylic acids resulting from the cleavage of the side chain.[3]
Q3: What type of HPLC column is recommended for separating this compound and its degradation products?
A3: A reversed-phase C18 column is the most commonly used and recommended stationary phase for the separation of this compound and its degradation products.[5][6][7] The specific choice of C18 column (e.g., end-capped, particle size) can influence the separation selectivity, especially for structurally similar compounds.[6][7]
Q4: How can I confirm the identity of the degradation product peaks in my chromatogram?
A4: Peak identification can be confirmed using several methods:
-
Reference Standards: The most straightforward method is to inject reference standards of the expected degradation products and compare their retention times with the peaks in the sample chromatogram.
-
LC-MS/MS: Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for identifying unknown impurities by providing mass-to-charge ratio (m/z) information, which can be used to deduce the molecular weight and structure of the degradation products.[4][5]
-
Forced Degradation Studies: Performing forced degradation studies under specific stress conditions (e.g., acidic, basic, oxidative) can help to selectively generate certain degradation products, aiding in their identification.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound. | - Interaction of the phosphate group with the silica (B1680970) support of the column.- Inappropriate mobile phase pH. | - Use a mobile phase with a suitable buffer (e.g., phosphate buffer) to control the pH and minimize secondary interactions.- Employ an end-capped C18 column to reduce silanol (B1196071) interactions.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. |
| Co-elution of hydrocortisone with other degradation products. | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition. Changing the organic modifier (e.g., methanol (B129727) instead of acetonitrile) can alter selectivity.[8]- Adjust the gradient slope in a gradient elution method to improve separation.- Evaluate a different C18 column with a different bonding chemistry or particle size.[6][7] |
| Appearance of unexpected peaks in the chromatogram. | - Contamination from the sample, solvent, or HPLC system.- Further degradation of the sample in the autosampler. | - Run a blank injection (mobile phase only) to check for system contamination.- Ensure high purity of solvents and reagents.- Use freshly prepared samples and consider cooling the autosampler to minimize on-instrument degradation. |
| Baseline noise or drift. | - Air bubbles in the pump or detector.- Contaminated mobile phase or column.- Fluctuations in detector lamp intensity. | - Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Flush the column with a strong solvent to remove contaminants.- Allow the detector lamp to warm up sufficiently. |
| Inconsistent retention times. | - Fluctuation in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Use a guard column to protect the analytical column and replace the column if it shows signs of deterioration. |
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a general framework for the analysis of this compound and its degradation products. Method optimization may be required based on the specific instrumentation and sample matrix.
1. Materials and Reagents:
-
This compound Reference Standard
-
Hydrocortisone Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate Monobasic (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[5]
-
Mobile Phase A: 0.05 M Potassium Phosphate Monobasic buffer, pH adjusted to 4.5 with orthophosphoric acid.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 26 18.0 26 32.0 45 48.0 70 58.0 70 60.0 26 | 75.0 | 26 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm[9]
-
Injection Volume: 20 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable concentration within the linear range of the assay (e.g., 20 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to achieve a similar concentration as the working standard solution. Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, perform forced degradation studies on a sample of this compound.
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 30 minutes.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours. Neutralize the acidic and basic samples before injection.
Data Presentation
Table 1: Typical Retention Times of this compound and Related Compounds
| Compound | Retention Time (min) (Approximate) |
| This compound | 3.5 |
| Hydrocortisone | 8.2 |
| Hydrocortisone Acetate | 15.1 |
| 21-dehydrohydrocortisone | Varies (typically elutes near hydrocortisone) |
| 17-Keto Steroid Impurity | Varies |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation of this compound (Example) | Major Degradation Products Observed |
| 0.1 N HCl, 60°C, 2h | ~15% | Hydrocortisone |
| 0.1 N NaOH, 60°C, 30min | ~25% | Hydrocortisone, other polar degradants |
| 3% H₂O₂, RT, 24h | ~20% | 21-dehydrohydrocortisone, other oxidative products |
| Heat (105°C, 24h) | ~5% | Minor degradation products |
| UV Light (254nm, 24h) | ~10% | Various photolytic degradation products |
Note: The extent of degradation and the specific products formed will depend on the experimental conditions.
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Potential degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hitachi-hightech.com [hitachi-hightech.com]
- 9. asianpubs.org [asianpubs.org]
Impact of pH on hydrocortisone phosphate stability in buffers
Technical Support Center: Hydrocortisone (B1673445) Phosphate (B84403) Stability
This technical support guide provides detailed information on the stability of hydrocortisone phosphate in various buffer systems, focusing on the impact of pH. It is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental and formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The main degradation pathway for this compound in aqueous solutions is the hydrolysis of the 21-phosphate ester group.[1][2][3] This reaction yields free hydrocortisone and inorganic phosphate. The rate of this hydrolysis is significantly influenced by the pH of the solution.[1][4]
Q2: How does pH affect the stability of this compound?
A2: this compound is most stable in the neutral to slightly alkaline pH range (approximately pH 7.0-9.5).[5] The rate of hydrolysis increases in acidic conditions. For instance, a significant loss of hydrocortisone concentration and precipitate formation can be observed at pH 4.0 within an hour.[6]
Q3: What are the optimal storage conditions for this compound solutions to ensure stability?
A3: To maintain stability, this compound solutions should be stored under refrigeration (3–7°C) at a pH between 5.5 and 7.4.[6][7] Under these conditions, at least 92% of the initial concentration can be retained for at least 14 days.[6][7] It is also recommended to protect the solution from light.[8]
Q4: Can buffer components influence the degradation of this compound?
A4: Yes, buffer components can affect stability. While specific buffer effects are complex, the primary factor remains pH control. Citrate (B86180) buffers have been used in stability studies to maintain pH levels of 4.0, 5.5, and 6.5.[6][7] However, trace metal ions, such as copper, can catalyze both the hydrolysis of the phosphate ester and subsequent oxidative degradation of the side-chain, even at very low concentrations.[2]
Q5: What analytical methods are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the recommended method for accurately quantifying this compound and its degradation products.[6][9][10] A C18 column with a mobile phase consisting of a mixture of methanol (B129727) and a phosphate buffer is often used.[5] The detection is typically performed using a UV detector at a wavelength of around 242 nm.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of this compound | Incorrect pH of the buffer solution. | Verify the pH of your buffer. Adjust to the optimal range of 7.0-9.5 for maximum stability. |
| Storage temperature is too high. | Store solutions under refrigeration (3-7°C) to slow down the degradation rate.[6][7] | |
| Presence of catalytic metal ions. | Use high-purity water and reagents. Consider using a chelating agent like EDTA if metal ion contamination is suspected.[2] | |
| Precipitate formation in the solution | Degradation to the less soluble hydrocortisone. | This is often a result of hydrolysis, especially at lower pH values.[6] Ensure the pH is in the stable range. |
| Saturation of the solution. | Check the concentration of this compound against its solubility in the chosen buffer system. | |
| Discoloration of the solution (yellowing) | Oxidative degradation of the side-chain. | This can be catalyzed by trace metals like copper.[2] Protect the solution from light and consider using antioxidants if appropriate for your application.[2] |
| Inconsistent analytical results | Improper sample handling and preparation. | Ensure consistent and validated procedures for sample dilution and preparation.[11] |
| Non-validated analytical method. | Use a validated, stability-indicating HPLC method to ensure accurate quantification of the parent compound and its degradants.[6][9] |
Data on Hydrocortisone Stability
The following table summarizes the stability of hydrocortisone solutions under different pH and temperature conditions.
Table 1: Stability of Hydrocortisone Succinate (1 mg/mL) Solutions at Various pH and Temperatures [6][7]
| pH | Storage Temperature | % Remaining after 14 Days | Observations |
| 5.5 | 3-7°C | 95.07 ± 3.15 | Stable |
| 6.5 | 3-7°C | 101.84 ± 2.26 | Stable |
| 7.4 | 3-7°C | 94.29 ± 1.96 | Stable |
| 5.5 | 20-22°C | Rapid Degradation | Not Stable |
| 6.5 | 20-22°C | Rapid Degradation | Not Stable |
| 7.4 | 20-22°C | Rapid Degradation | Not Stable |
| 4.0 | Any | >50% loss in 1 hour | Unstable, precipitate formed |
Experimental Protocols
Protocol: Stability Testing of this compound Solution
-
Preparation of Buffer Solutions: Prepare buffer solutions (e.g., citrate or phosphate) at the desired pH values (e.g., 4.0, 5.5, 6.5, 7.4) using high-purity water and analytical grade reagents.
-
Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in each buffer to achieve the target concentration (e.g., 1 mg/mL).
-
Storage: Dispense aliquots of each solution into amber glass vials to protect from light and store them at controlled temperatures (e.g., refrigerated at 3-7°C and at ambient temperature of 20-22°C).[6][7]
-
Sampling: At specified time points (e.g., 0, 1, 7, 14, 21, and 35 days), withdraw samples from each vial.[6][7]
-
Sample Preparation for HPLC:
-
If necessary, dilute the sample to an appropriate concentration with the mobile phase.
-
Add an internal standard (e.g., dexamethasone (B1670325) acetate) to improve accuracy.[6]
-
-
HPLC Analysis:
-
Data Analysis: Calculate the percentage of the initial this compound concentration remaining at each time point. Stability is often defined as the retention of at least 90% of the initial concentration.[6]
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Quality control of prednisolone sodium phosphate - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. The hydrolysis of this compound in essentially neutral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalrph.com [globalrph.com]
- 9. scispace.com [scispace.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
Cell viability issues with high concentrations of hydrocortisone phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of hydrocortisone (B1673445) phosphate (B84403) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of hydrocortisone phosphate in cells?
A1: this compound is a prodrug that is rapidly converted to hydrocortisone (also known as cortisol) in the body and in cell culture. Hydrocortisone, a glucocorticoid, primarily acts by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][2] This interaction modulates gene expression, leading to a wide range of effects, including the suppression of inflammatory responses.[1][2][3] The anti-inflammatory actions are thought to involve the inhibition of phospholipase A2, which in turn controls the biosynthesis of prostaglandins (B1171923) and leukotrienes.[1][2]
Q2: Why am I observing decreased cell viability at high concentrations of this compound?
A2: High doses of glucocorticoids like hydrocortisone are known to induce apoptosis (programmed cell death) in many cell types.[4] This is a well-documented effect and is the basis for their use in treating certain hematologic malignancies.[5] The classic mechanism involves the activation of the intrinsic apoptotic pathway.[4] However, the specific concentration at which hydrocortisone becomes cytotoxic is highly cell-type dependent. Some cell lines may be resistant to its apoptotic effects.[6]
Q3: Are there any cell types that are resistant to hydrocortisone-induced apoptosis?
A3: Yes, some cell types exhibit resistance or even an anti-apoptotic response to glucocorticoids. For example, neutrophils are protected from apoptosis by glucocorticoids.[4] Additionally, some cancer cell lines have developed resistance to the apoptotic effects of hydrocortisone.[6] This resistance can be due to factors like reduced expression of the glucocorticoid receptor (GR).[6]
Q4: What are the typical concentrations of hydrocortisone used in cell culture?
A4: The optimal concentration of hydrocortisone is highly dependent on the cell type and the desired effect. For routine cell culture supplementation, concentrations can be in the ng/mL to low µg/mL range. For instance, a stock solution of 96 µg/mL is recommended for preparing various specialized media.[7] In experiments studying the effects of hydrocortisone, concentrations can range from the nanomolar (nM) to the micromolar (µM) range. Some studies have used concentrations as high as 10 µg/mL to observe effects on cell proliferation and death.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q5: How should I prepare a stock solution of this compound?
A5: this compound is freely soluble in water.[8] However, hydrocortisone itself is often dissolved in an organic solvent like ethanol (B145695) or DMSO to create a concentrated stock solution, which is then diluted in culture medium.[9][10] For example, a stock solution can be prepared by dissolving hydrocortisone in 95% ethanol and then making a working stock by diluting it in sterile PBS.[9] It is recommended to filter-sterilize the final stock solution and store it in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guide
Issue 1: Unexpectedly High Cell Death
Possible Cause 1: Hydrocortisone concentration is too high for the specific cell line.
-
Troubleshooting Step: Perform a dose-response curve (titration) to determine the EC50 (half-maximal effective concentration) and the optimal, non-toxic concentration for your cell line. Start with a wide range of concentrations and narrow it down.
-
Recommendation: Review the literature for concentrations used on similar cell types as a starting point.
Possible Cause 2: Solvent toxicity.
-
Troubleshooting Step: If you are using a solvent like DMSO or ethanol to dissolve the hydrocortisone, ensure the final concentration of the solvent in your culture medium is not exceeding the tolerance level of your cells (typically <0.1% for DMSO).[10]
-
Recommendation: Run a vehicle control experiment where you treat cells with the same concentration of the solvent alone to assess its effect on cell viability.
Possible Cause 3: Contamination of the hydrocortisone stock or culture medium.
-
Troubleshooting Step: Check your cultures for signs of bacterial or fungal contamination. Discard any contaminated reagents and prepare fresh stock solutions and media.
-
Recommendation: Always use aseptic techniques when preparing and handling cell cultures and reagents.
Issue 2: Inconsistent or Irreproducible Results
Possible Cause 1: Instability of hydrocortisone in the culture medium.
-
Troubleshooting Step: Prepare fresh dilutions of hydrocortisone from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed aliquots.
-
Recommendation: Some sources suggest that hydrocortisone stability in culture medium can be limited, so preparing it fresh is a good practice.[11]
Possible Cause 2: Variation in cell passage number or confluency.
-
Troubleshooting Step: Use cells within a consistent and low passage number range for your experiments. Ensure that you seed cells at the same density and treat them at a consistent level of confluency.
-
Recommendation: Cellular responses to stimuli can change with increasing passage number.
Possible Cause 3: Fluctuations in incubator conditions.
-
Troubleshooting Step: Regularly monitor and calibrate your incubator for temperature, CO2, and humidity levels.
-
Recommendation: Ensure stable environmental conditions are maintained throughout the experiment.
Data Presentation
Table 1: Effects of Hydrocortisone on Cell Viability and Proliferation in Different Cell Lines
| Cell Line | Hydrocortisone Concentration | Duration of Exposure | Observed Effect | Reference |
| Human Lesion-Derived Cells (LDCs) | 10 µg/mL | 48 hours | 3-fold increase in cell death in one cell line | [6] |
| Normal Human Smooth Muscle Cells | 10 µg/mL | 20 hours | 30% decrease in cell survival | [6] |
| HEp-2 (Human Laryngeal Carcinoma) | 0.5 µM, 1.0 µM | 24 hours | Significant increase in mitochondrial activity | [12] |
| HEp-2 (Human Laryngeal Carcinoma) | 2.5 µM | 24 hours | Reduction in mitochondrial activity | [12] |
| Human Diploid Fibroblasts | 14 µM | Single growth cycle | Increased rate of proliferation | [13] |
| Chinese Hamster Ovary (CHO) Cells | Dose-dependent | Not specified | Extended cell viability but impaired cell growth | [14] |
Experimental Protocols
Protocol 1: Preparation of Hydrocortisone Stock Solution
This protocol is an example; concentrations may need to be adjusted based on the specific hydrocortisone formulation and experimental requirements.
-
Materials:
-
Hydrocortisone powder (e.g., Sigma #H0888)[9]
-
95% Ethanol (non-denatured)
-
Sterile, calcium and magnesium-free Dulbecco's Phosphate-Buffered Saline (D-PBS)
-
0.2 µm pore nylon syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Dissolve 40 mg of hydrocortisone in 10 mL of 95% ethanol to create a concentrated stock solution.[9]
-
Filter-sterilize the solution using a 0.2 µm syringe filter.
-
To prepare a 1000X working stock, dilute the concentrated stock 1:10 in sterile D-PBS.[9]
-
Dispense the working stock into 0.5 mL aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -70°C or below.[9]
-
Protocol 2: Assessment of Cell Viability using MTT Assay
This protocol is adapted from a study on HEp-2 cells.[12]
-
Materials:
-
Cells of interest
-
24-well microplates
-
Complete culture medium
-
Hydrocortisone stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
-
-
Procedure:
-
Plate cells (e.g., 1x10^5 cells/mL) in 24-well microplates and incubate overnight to allow for cell adhesion.[12]
-
The next day, treat the cells with various concentrations of hydrocortisone (e.g., 0.5 µM, 1.0 µM, 1.5 µM, 2.0 µM, 2.5 µM) and a vehicle control for the desired time periods (e.g., 24 and 48 hours).[12]
-
At the end of the treatment period, add MTT solution to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathways and Workflows
Hydrocortisone-Induced Apoptosis Signaling Pathway
Glucocorticoids like hydrocortisone can induce apoptosis through the intrinsic pathway.[4] This involves the upregulation of pro-apoptotic proteins like Bim, which leads to the activation of caspases and subsequent cell death.
Caption: Hydrocortisone-induced intrinsic apoptosis pathway.
General Experimental Workflow for Investigating Hydrocortisone Cytotoxicity
This workflow outlines the key steps for assessing the impact of hydrocortisone on cell viability.
Caption: Workflow for assessing hydrocortisone cytotoxicity.
Troubleshooting Decision Tree for Low Cell Viability
This decision tree can help guide researchers in identifying the cause of unexpected cell death.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 4. Tissue-Specific Actions of Glucocorticoids on Apoptosis: A Double-Edged Sword - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OhioLINK ETD: Molitoris, Jason K. [etd.ohiolink.edu]
- 6. ahajournals.org [ahajournals.org]
- 7. stemcell.com [stemcell.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. coriell.org [coriell.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. The effect of hydrocortisone on DNA synthesis and cell division during aging in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of hydrocortisone on the production and glycosylation of an Fc-fusion protein in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hydrocortisone Phosphate in Cell-Based Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing inconsistent results with hydrocortisone (B1673445) phosphate (B84403) in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my results with hydrocortisone phosphate inconsistent or weaker than expected?
A1: The most common reason for inconsistent results is the variable conversion of this compound into its active form, hydrocortisone. This compound is a prodrug and requires enzymatic activity to become biologically active.[1]
-
Mechanism of Action: The phosphate group must be cleaved by alkaline phosphatase (ALP) enzymes to yield active hydrocortisone.[2]
-
Source of Variability: The concentration of ALP can vary significantly between cell lines, serum batches used in the culture medium, and even passage number.[3][4] If ALP activity is low or absent, the prodrug will not be efficiently converted, leading to a reduced or absent biological effect.
Q2: What is the difference between hydrocortisone and this compound for cell culture?
A2: The primary difference is solubility and the requirement for activation. This compound (often as a sodium salt) is highly water-soluble, making it easy to prepare stock solutions.[1][5] However, it is biologically inactive until the phosphate group is removed. Standard hydrocortisone is less water-soluble (typically dissolved in DMSO or ethanol) but is immediately biologically active.
Q3: My dose-response curve is not behaving as expected. What could be the cause?
A3: A poor dose-response curve can stem from several factors:
-
Incomplete Prodrug Conversion: At higher concentrations of this compound, the available alkaline phosphatase may become saturated, leading to incomplete conversion and a plateauing effect that is not truly representative of the hydrocortisone dose-response.
-
Compound Stability: While stock solutions are generally stable when stored correctly, hydrocortisone can degrade in culture medium at 37°C over several days. For long-term experiments (multiple days), it is recommended to replace the medium with freshly prepared hydrocortisone solution periodically.[6][7]
-
Cell-Specific Effects: The response to hydrocortisone is highly dependent on the cell type and the expression level of the glucocorticoid receptor (GR).[8] Some cell lines may be inherently less responsive.
-
Cytotoxicity: At very high concentrations, hydrocortisone can exhibit cytotoxic effects, which can confound assay results.[9]
Q4: How can I ensure complete and consistent conversion of this compound?
A4: To eliminate variability from enzymatic conversion, you can pre-treat the this compound solution with alkaline phosphatase before adding it to your assay. This ensures that you are adding a known concentration of the active hydrocortisone. See the detailed protocol below for this procedure.
Q5: How should I prepare and store my this compound solutions?
A5: Proper preparation and storage are critical.
-
Stock Solution: Prepare a concentrated stock solution in sterile water or PBS. Hydrocortisone sodium phosphate is readily soluble in aqueous solutions.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Do not store diluted working solutions for extended periods.
Quantitative Data Summary
Table 1: Comparative Potency of Glucocorticoids
This table shows the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) for various glucocorticoids in a HEK 293T cell line expressing a beta-lactamase reporter gene under the control of the glucocorticoid receptor.
| Compound | EC50 / IC50 (nM) | Notes |
| Dexamethasone | EC50 = 0.5 | Potent synthetic glucocorticoid.[10] |
| Budesonide | EC50 = 0.07 | Potent synthetic glucocorticoid.[11] |
| Betamethasone | EC50 = 3.1 | Synthetic glucocorticoid.[11] |
| Cortisol (Hydrocortisone) | EC50 = 44 | The active form of this compound.[11] |
| Cortisone | IC50 = 820 | Requires conversion to cortisol to be active.[11] |
| Mifepristone (RU486) | IC50 = 0.16 | Glucocorticoid Receptor Antagonist.[11] |
| Progesterone | IC50 = 39 | Glucocorticoid Receptor Antagonist.[11] |
Data sourced from a reporter assay in HEK 293T cells.[10][11]
Table 2: Cytotoxic Concentrations (IC50) of Hydrocortisone
This table shows the concentration of hydrocortisone that causes 50% inhibition of cell viability after 48 hours of exposure. Note that these concentrations are significantly higher than those typically used for studying glucocorticoid receptor signaling.
| Cell Line | IC50 of Hydrocortisone | Cell Type |
| HEK293 | 12 ± 0.6 mM | Human Embryonic Kidney |
| MDA-MB-231 | 2.11 ± 0.05 mM | Human Breast Adenocarcinoma |
| MCF-7 | 2.73 ± 0.128 mM | Human Breast Adenocarcinoma |
Data sourced from a study on glucocorticoid cytotoxicity.[9]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Calculate Amount: Determine the mass of hydrocortisone sodium phosphate needed to prepare a stock solution (e.g., 10 mM). The molecular weight of hydrocortisone sodium phosphate (disodium salt) is approximately 486.4 g/mol .
-
Reconstitution: Under sterile conditions, dissolve the calculated mass in sterile phosphate-buffered saline (PBS) or water to achieve the desired stock concentration. Ensure complete dissolution.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile filter into a sterile tube.
-
Aliquoting and Storage: Dispense the stock solution into sterile, single-use aliquots. Store immediately at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock to the final desired concentrations using pre-warmed, complete cell culture medium. Mix thoroughly before adding to cells.
Protocol 2: Recommended General Assay Workflow
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere and stabilize for 24 hours.
-
Starvation (Optional): Depending on the assay, you may need to replace the growth medium with a low-serum or serum-free medium for several hours before treatment to reduce background signaling.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound (or pre-converted hydrocortisone, see Protocol 3) in the appropriate assay medium. Include a "vehicle control" (medium with the same solvent concentration used for the drug, if any) and a "no treatment" control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the treatment media.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform the cell-based assay (e.g., reporter gene assay, qPCR, ELISA, cell viability assay) according to the manufacturer's instructions.
Protocol 3: Enzymatic Pre-conversion of this compound
This protocol ensures 100% of the prodrug is converted to active hydrocortisone before it is added to the cells, eliminating variability from endogenous phosphatases.
-
Prepare Reagents:
-
This compound stock solution (e.g., 10 mM in water).
-
Alkaline Phosphatase (ALP), Calf Intestinal (e.g., 10-20 U/µL).
-
Sterile buffer compatible with ALP activity (e.g., Tris buffer, pH ~8.0).
-
-
Reaction Setup: In a sterile microcentrifuge tube, combine:
-
This compound stock to achieve the highest concentration needed for your experiment (e.g., for a final top concentration of 10 µM, prepare a 10X or 100X solution).
-
ALP buffer to the manufacturer's recommended concentration (typically 1X).
-
Add ALP enzyme (a final concentration of ~1 U/mL is often sufficient, but may require optimization).
-
Bring to the final volume with sterile water.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Enzyme Inactivation (Optional but Recommended): Heat-inactivate the ALP by incubating the tube at 65-70°C for 10 minutes to prevent any confounding effects of the enzyme on the cells.
-
Use in Assay: The resulting solution now contains active hydrocortisone. Use this solution to prepare your serial dilutions for the cell-based assay as described in Protocol 2.
Visualizations
References
- 1. Glucocorticoids-based prodrug design: Current strategies and research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Alkaline Phosphatase Content and the Effects of Prednisolone on Mammalian Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated alkaline phosphatase - Wikipedia [en.wikipedia.org]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrocortisone: a specific modulator of in vitro cell proliferation and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Real-time analysis of gene regulation by glucocorticoid hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Endotoxin Removal from Hydrocortisone Phosphate
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of endotoxin (B1171834) contamination from hydrocortisone (B1673445) phosphate (B84403) preparations.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins and why are they a concern for hydrocortisone phosphate preparations?
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1][2] They are pyrogenic, meaning they can induce fever and a strong inflammatory response if they enter the bloodstream.[3][4][5] For parenteral drug products like this compound injections, it is critical to control endotoxin levels to ensure patient safety.[4] Regulatory bodies like the United States Pharmacopeia (USP) set strict limits on endotoxin levels in injectable drugs.[6][7][8]
Q2: What is the acceptable endotoxin limit for this compound injections?
According to the USP monograph for Hydrocortisone Sodium Phosphate Injection, the preparation should contain not more than 1.25 USP Endotoxin Units (EU) per mg of hydrocortisone.[6][7]
Q3: What are the common sources of endotoxin contamination in a laboratory or manufacturing setting?
Endotoxin contamination can arise from various sources, including:
-
Water: Water is a primary source of endotoxin contamination as Gram-negative bacteria are ubiquitous in aquatic environments.[9]
-
Raw Materials: Excipients and the active pharmaceutical ingredient (API) itself can be contaminated.
-
Equipment and Labware: Improperly depyrogenated glassware, plasticware, and chromatography columns can introduce endotoxins.[3]
-
Personnel: Human handling can be a source of contamination.[3]
-
Air: While less common, airborne bacteria can also be a source.
Q4: How can I detect endotoxin levels in my this compound solution?
The most common method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test.[5][10][11] The LAL assay is highly sensitive and is the standard method recognized by pharmacopeias.[11] There are three main variations of the LAL test:
-
Gel-clot method: A qualitative test that determines the presence or absence of endotoxins by the formation of a gel clot.[5][12]
-
Turbidimetric method: A quantitative assay that measures the increase in turbidity as the LAL reagent reacts with endotoxins.[10]
-
Chromogenic method: A quantitative assay that measures a color change resulting from the enzymatic reaction between the LAL reagent and endotoxins.[10]
Troubleshooting Guide: Endotoxin Removal Methods
Several methods can be employed to remove endotoxin contamination from solutions. The choice of method depends on the properties of the molecule of interest, in this case, this compound.
Method 1: Anion-Exchange Chromatography (AEC)
Issue: My this compound solution has high endotoxin levels. How can I use anion-exchange chromatography to remove them?
Principle: Endotoxins are negatively charged at a pH above 2 due to their phosphate groups.[2][13] Anion-exchange chromatography uses a positively charged stationary phase to bind these negatively charged endotoxins, allowing the less negatively charged or neutral this compound to flow through.[2][14]
Experimental Protocol:
-
Column Selection: Choose a strong anion-exchange resin (e.g., Quaternary Ammonium - Q chemistry).
-
Equilibration: Equilibrate the column with a low-salt buffer at a pH where this compound does not bind strongly, but endotoxins do (e.g., pH 6.0-7.0).
-
Sample Loading: Dissolve the this compound in the equilibration buffer and load it onto the column.
-
Flow-Through Collection: Collect the flow-through fraction containing the purified this compound.
-
Washing: Wash the column with the equilibration buffer to ensure complete elution of the product.
-
Regeneration/Elution of Endotoxin: Regenerate the column by eluting the bound endotoxins with a high-salt buffer (e.g., 1-2 M NaCl) or a sodium hydroxide (B78521) solution.[]
-
Analysis: Test the collected fractions for endotoxin levels using the LAL test and for this compound concentration.
Troubleshooting:
-
Product Loss: If this compound binds to the column, consider increasing the ionic strength of the equilibration buffer slightly or adjusting the pH.
-
Inefficient Endotoxin Removal: Ensure the pH of the buffer is appropriate for endotoxin binding. A lower flow rate during sample loading can also improve binding.
Method 2: Ultrafiltration
Issue: Can I use ultrafiltration to remove endotoxins from my this compound solution?
Principle: Endotoxins can exist as large aggregates or micelles in aqueous solutions, with molecular weights ranging from 300 to over 1000 kDa.[14][16] Ultrafiltration uses a membrane with a specific molecular weight cut-off (MWCO) to separate these large endotoxin aggregates from the much smaller this compound molecule (Molecular Weight of this compound is approximately 440 Da).
Experimental Protocol:
-
Membrane Selection: Use an ultrafiltration membrane with a low MWCO, such as 10 kDa.[13]
-
Device Setup: Utilize a dead-end filtration device for smaller volumes.[13]
-
Filtration: Pass the endotoxin-contaminated this compound solution through the membrane under pressure (e.g., centrifugation or applied pressure).
-
Permeate Collection: Collect the permeate, which contains the purified this compound. The endotoxin aggregates will be retained by the membrane.
-
Analysis: Test the permeate for endotoxin levels and this compound concentration.
Troubleshooting:
-
Low Product Recovery: This is generally not an issue for small molecules like this compound. However, ensure the correct membrane type is used to minimize non-specific binding.
-
Inefficient Endotoxin Removal: The effectiveness of ultrafiltration depends on the aggregation state of the endotoxins. If endotoxins are present as monomers (10-20 kDa), they may pass through a 10 kDa membrane.[14] In such cases, promoting endotoxin aggregation by adding divalent cations (e.g., Ca²⁺, Mg²⁺) before filtration might improve removal efficiency.
Method 3: Affinity Chromatography
Issue: I need a highly specific method for endotoxin removal. Is affinity chromatography an option?
Principle: Affinity chromatography utilizes ligands that have a high affinity for endotoxins.[17][18] Common ligands include polymyxin (B74138) B, poly-L-lysine, and histamine.[3][19] The endotoxins bind to the immobilized ligand, while the this compound passes through.
Experimental Protocol:
-
Column Selection: Use a pre-packed column with an immobilized endotoxin-binding ligand (e.g., polymyxin B agarose).
-
Equilibration: Equilibrate the column with a buffer compatible with this compound (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Loading: Load the this compound solution onto the column.
-
Flow-Through Collection: Collect the flow-through containing the purified product.
-
Washing: Wash the column with the equilibration buffer.
-
Regeneration: Regenerate the column according to the manufacturer's instructions, often involving a high-salt buffer or a detergent solution.
-
Analysis: Perform LAL testing on the collected fractions.
Troubleshooting:
-
Ligand Leaching: Some affinity matrices, like those with polymyxin B, can have issues with ligand leaching, which can be toxic. Ensure the use of high-quality, stable matrices.
-
Column Capacity: Do not overload the column, as this will lead to incomplete endotoxin removal.
Data Presentation
Table 1: Comparison of Endotoxin Removal Methods for Pharmaceutical Preparations
| Method | Principle of Separation | Typical Endotoxin Removal Efficiency | Advantages | Disadvantages |
| Anion-Exchange Chromatography | Charge | >99%[2] | High capacity, scalable, cost-effective | Product may bind to the resin, requiring optimization |
| Ultrafiltration | Size | 28.9% to 99.8%[1] | Simple, rapid, effective for large endotoxin aggregates | Ineffective for endotoxin monomers, potential for membrane fouling |
| Affinity Chromatography | Specific Binding | >99%[19] | High specificity, high efficiency | Ligand leaching can be a concern, higher cost |
| Two-Phase Separation | Hydrophobicity | 45-99%[1] | Effective for hydrophobic endotoxins | Requires removal of the detergent phase, may denature sensitive molecules |
Mandatory Visualizations
Experimental Workflow for Endotoxin Removal
Caption: A generalized workflow for the removal and quantification of endotoxin from this compound solutions.
Logical Relationship of Endotoxin Properties and Removal Techniques
Caption: Relationship between the physicochemical properties of endotoxins and the corresponding removal methodologies.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Purification Techniques | Ion Exchange Chromatography to Remove Endotoxins - Bio-Link [biolink.com]
- 3. acciusa.com [acciusa.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. bcis.gr [bcis.gr]
- 8. Hydrocortisone Sodium Succinate for Injection [drugfuture.com]
- 9. m.youtube.com [m.youtube.com]
- 10. matresearch.com [matresearch.com]
- 11. The Detection of Endotoxins via the LAL Test, the Gel Clot Method | FUJIFILM Wako Pyrostar [wakopyrostar.com]
- 12. criver.com [criver.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 16. sartorius.hr [sartorius.hr]
- 17. biopharminternational.com [biopharminternational.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
Optimizing LC-MS parameters for hydrocortisone phosphate detection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of hydrocortisone (B1673445) phosphate (B84403) using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing hydrocortisone phosphate by LC-MS? A1: The primary challenge stems from the phosphate group, which is electron-rich and prone to interacting with metal surfaces in the LC system, such as stainless steel tubing and column hardware.[1][2][3][4] This interaction, known as metal chelation, can lead to significant analytical problems including poor peak shape (tailing), reduced sensitivity due to analyte loss, and poor reproducibility.[1][2][3]
Q2: Can I use a phosphate buffer in my mobile phase for LC-MS analysis? A2: It is strongly recommended to avoid phosphate buffers in mobile phases for LC-MS.[5][6] Phosphate salts are non-volatile and can precipitate in the mass spectrometer's ion source, leading to contamination, signal suppression, and instrument downtime.[5][7] Volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are preferred alternatives.[5][6]
Q3: What ionization mode is typically used for this compound? A3: Electrospray ionization (ESI) is the most common mode. While hydrocortisone can be detected in both positive and negative modes, positive ionization is frequently used to detect the protonated molecule [M+H]+.[8][9] The choice of polarity should be optimized during method development to achieve the best sensitivity for your specific instrument and conditions.
Q4: What are the expected mass transitions for hydrocortisone? A4: For hydrocortisone (the dephosphorylated form often analyzed), the protonated precursor ion is [M+H]+ at m/z 363. Collision-induced dissociation leads to characteristic product ions from the consecutive loss of water molecules.[9] Common transitions are detailed in the parameter tables below.
Troubleshooting Guide
Q5: I'm observing severe peak tailing. What are the likely causes and solutions? A5: Peak tailing is the most common issue for phosphate-containing compounds. The primary cause is the interaction between the phosphate group and active metal sites in the LC flow path.
-
Cause 1: Metal Interaction: The analyte's phosphate group chelates with metal ions on the surfaces of stainless steel components (e.g., column, tubing, frits).[2][3][4]
-
Solution: Use hardware designed to minimize metal interactions. This includes PEEK tubing or specialized columns with hybrid organic-inorganic surfaces that shield the analyte from metal, such as Waters ACQUITY PREMIER with MaxPeak HPS technology.[1][3][4] Such systems can provide significantly better peak shapes and sensitivity.[1][3]
-
-
Cause 2: Secondary Chromatographic Interactions: Unwanted interactions with the stationary phase can occur.
-
Solution: Ensure the mobile phase pH is appropriate for the analyte and column. The addition of a small amount of a chelating agent to the sample or mobile phase can sometimes help, but this should be done cautiously as it may impact ionization.
-
-
Cause 3: Column Issues: The column may be contaminated or damaged.
-
Solution: Flush the column according to the manufacturer's instructions or replace it if performance does not improve.
-
Q6: My sensitivity is low or inconsistent. What should I check? A6: Low sensitivity can result from issues in the LC system, the ion source, or the sample itself.
-
Cause 1: Analyte Adsorption: As with peak tailing, this compound can adsorb to metal surfaces, which is exacerbated at low concentrations, leading to a loss of analyte before it reaches the detector.[1]
-
Cause 2: Ion Suppression: Components from the sample matrix or mobile phase can compete with the analyte for ionization, reducing its signal.[5][10]
-
Solution: Improve sample preparation to remove interfering matrix components.[6] Ensure you are using high-purity, MS-grade solvents and volatile mobile phase additives (e.g., formic acid instead of trifluoroacetic acid).[6] A divert valve can also be used to send the unretained, salt-heavy portion of the injection to waste instead of the MS source.[6][7]
-
-
Cause 3: Suboptimal MS Parameters: Incorrect source settings or fragmentation parameters will result in a weak signal.
Q7: My retention time is shifting. What is the cause? A7: Retention time instability is usually a chromatography issue.
-
Cause 1: Insufficient Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions between injections.
-
Solution: Increase the equilibration time at the end of your gradient program. A good starting point is 10 column volumes.[11]
-
-
Cause 2: Mobile Phase Preparation: The mobile phase composition is inconsistent or has changed (e.g., through evaporation of the organic component).
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[12]
-
-
Cause 3: Temperature Fluctuations: The column temperature is not stable.
-
Solution: Use a column oven to maintain a constant temperature.[11]
-
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma (Protein Precipitation) This protocol is adapted from a method used for quantifying this compound in human plasma.[1][3]
-
Transfer 100 µL of plasma sample into a micro-centrifuge tube.
-
Add 300 µL of methanol (B129727) to precipitate proteins.
-
Vortex the sample thoroughly.
-
Centrifuge at 13,000 rcf for 10 minutes.
-
Carefully transfer 200 µL of the clear supernatant to an LC-MS vial for analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Why Do Phosphate-Based Buffers Hinder Protein Detection by Mass Spectrometry? Is It Due to Chelation by Phosphate Ions? | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phosphate in LCMS - Chromatography Forum [chromforum.org]
- 8. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Validation & Comparative
A Researcher's Guide: Hydrocortisone Phosphate vs. Dexamethasone in Scientific Applications
In the realm of biomedical research, glucocorticoids are indispensable tools for investigating a vast array of biological processes, from inflammation and immune responses to cell signaling and gene regulation. Among the most commonly used synthetic corticosteroids are hydrocortisone (B1673445) phosphate (B84403) and dexamethasone (B1670325). While both are agonists of the glucocorticoid receptor, their distinct pharmacological profiles make them suitable for different experimental paradigms. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific research needs.
Mechanism of Action: The Glucocorticoid Receptor Pathway
Both hydrocortisone and dexamethasone exert their effects primarily by binding to the cytosolic Glucocorticoid Receptor (GR). Upon binding, the receptor-ligand complex translocates to the nucleus. There, it modulates gene expression through two main mechanisms: transactivation, where it binds to Glucocorticoid Response Elements (GREs) to upregulate the transcription of anti-inflammatory genes, and transrepression, where it interferes with the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby downregulating the expression of inflammatory genes.
Comparative Pharmacological Profile
The primary distinctions between hydrocortisone and dexamethasone lie in their potency, duration of action, and mineralocorticoid activity. These differences are critical when designing experiments, as they influence dosage, frequency of administration, and potential off-target effects.
| Parameter | Hydrocortisone (Cortisol) | Dexamethasone | Reference(s) |
| Relative Anti-Inflammatory Potency | 1 | 25 - 40 | [1][2][3][4] |
| Relative Mineralocorticoid Potency | 1 | ~0 | [2][5] |
| Biological Half-Life | 8 - 12 hours (Short-acting) | 36 - 54 hours (Long-acting) | [1][2] |
| GR Binding Affinity (Kd in HML)* | ~17.5 - 24.6 nmol/L | ~5.7 - 6.7 nmol/L | [6] |
| Primary Research Use Profile | Replacement studies; short-term effects; when mineralocorticoid action is relevant. | Potent anti-inflammatory studies; long-term effects; gene regulation assays. | [1][2] |
*HML: Human Mononuclear Leukocytes. Lower Kd indicates higher binding affinity.
Performance in Experimental Applications
The superior potency of dexamethasone is not just a theoretical value but is demonstrated consistently in vitro.
In Vitro Anti-Inflammatory Potency
In a study assessing the inhibition of phytohemagglutinin-stimulated human lymphocyte transformation, the relative potency of dexamethasone was found to be approximately 24.7 times that of hydrocortisone.[7] This highlights that for experiments requiring potent suppression of immune cell activation, dexamethasone is significantly more effective at lower concentrations.
Cytotoxicity and Cell Viability
Corticosteroids can have cytotoxic effects, which is a crucial consideration in cell culture experiments. A study comparing various corticosteroids on human mesenchymal stem cells (MSCs) found that dexamethasone was the least cytotoxic.[8] After a 60-minute exposure followed by a 24-hour recovery, dexamethasone demonstrated higher cell viability compared to other corticosteroids, making it a more suitable choice for studies involving sensitive cell types or longer incubation periods where maintaining cell health is paramount.[8]
Experimental Protocols
To ensure reproducibility, detailed methodologies are essential. Below are representative protocols for assessing corticosteroid effects in vitro.
Protocol 1: Assessing Anti-Inflammatory Effects on Macrophages
This protocol is adapted from studies investigating corticosteroid sensitivity in alveolar macrophages.[9]
-
Cell Culture: Culture alveolar macrophages (or a suitable cell line like RAW 264.7) in appropriate media until they reach 80-90% confluency.
-
Pre-treatment: Replace the medium. Add dexamethasone or hydrocortisone phosphate at desired concentrations (e.g., a serial dilution from 0.1 nM to 1000 nM). Include a vehicle control (e.g., 0.005% DMSO). Incubate for 1 hour.
-
Stimulation: Add an inflammatory stimulus, such as lipopolysaccharide (LPS) at 1 µg/mL, to all wells except for the negative control.
-
Incubation: Incubate the cells for 24 hours.
-
Analysis: Collect the cell culture supernatants. Analyze the concentration of pro-inflammatory cytokines, such as TNF-α or CXCL8/IL-8, using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Interpretation: Calculate the IC50 value (the concentration at which the corticosteroid inhibits 50% of the cytokine release) to compare the potency of the compounds.
Guidance for Researchers: Making the Right Choice
The selection between this compound and dexamethasone should be a deliberate decision based on the experimental objectives.
-
Choose this compound when:
-
The research goal is to mimic the natural, short-acting effects of endogenous cortisol.
-
Studying the interplay between glucocorticoid and mineralocorticoid pathways is intended, as hydrocortisone possesses significant mineralocorticoid activity.[2][3]
-
A shorter duration of action is required to observe rapid onset and recovery effects.
-
-
Choose Dexamethasone when:
-
High anti-inflammatory potency is the primary requirement, allowing for the use of lower concentrations and minimizing potential off-target effects.[1][4]
-
A long duration of action is needed, for example, in multi-day cell culture experiments or in vivo models requiring sustained immunosuppression.[2][5]
-
Mineralocorticoid effects must be avoided to isolate the specific effects of glucocorticoid receptor activation.[1][2]
-
Conclusion
This compound and dexamethasone are both powerful glucocorticoids, but they are not interchangeable in research applications. Dexamethasone offers superior potency and a longer duration of action with negligible mineralocorticoid effects, making it the preferred choice for most in vitro anti-inflammatory and gene regulation studies.[1][2][5] Hydrocortisone remains the standard for studies aiming to replicate physiological cortisol activity or where its mineralocorticoid properties are part of the experimental design.[2] By understanding these key differences and leveraging the appropriate supporting protocols, researchers can enhance the precision and validity of their experimental outcomes.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 4. A different look at corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Cytotoxicity of Corticosteroids on Human Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticosteroid effects on COPD alveolar macrophages: Dependency on cell culture methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hydrocortisone Phosphate and Methylprednisolone for Researchers and Drug Development Professionals
An in-depth analysis of two prominent corticosteroids, this guide provides a comparative overview of hydrocortisone (B1673445) phosphate (B84403) and methylprednisolone (B1676475), focusing on their performance, underlying mechanisms, and pharmacokinetic profiles. This document is intended for researchers, scientists, and professionals in the field of drug development, offering experimental data and detailed methodologies to inform further research and clinical application.
Hydrocortisone phosphate and methylprednisolone are synthetic glucocorticoids widely utilized for their potent anti-inflammatory and immunosuppressive properties. While both belong to the same class of steroid hormones and share a common mechanism of action through the glucocorticoid receptor (GR), differences in their chemical structure lead to distinct potencies, pharmacokinetic characteristics, and clinical effects. This guide aims to provide a comprehensive, data-driven comparison to aid in the selection and development of these critical therapeutic agents.
Performance and Potency: A Quantitative Look
The anti-inflammatory potency of glucocorticoids is a critical determinant of their therapeutic efficacy. Experimental data consistently demonstrates that methylprednisolone is a more potent anti-inflammatory agent than hydrocortisone.
| Parameter | Hydrocortisone | Methylprednisolone | Reference |
| Relative Anti-inflammatory Potency | 1 | 4-5 | [1] |
| Equivalent Anti-inflammatory Dose (mg) | 20 | 4 | [1] |
Glucocorticoid Receptor Binding Affinity
The biological activity of glucocorticoids is initiated by their binding to the cytosolic glucocorticoid receptor (GR). While direct comparative studies on the phosphate esters are limited, data on the parent compounds, hydrocortisone (cortisol) and methylprednisolone, provide insights into their receptor affinity. The dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, where a lower Kd indicates a higher affinity.
| Compound | Dissociation Constant (Kd) for Glucocorticoid Receptor | Reference |
| Hydrocortisone (Cortisol) | 17.5 ± 1.7 nM to 24.6 ± 2.4 nM | [1] |
| Methylprednisolone | Not explicitly found in direct comparison |
Note: The Kd for hydrocortisone can vary based on experimental conditions. A direct, head-to-head study comparing the Kd of this compound and methylprednisolone was not identified in the conducted search.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and methylprednisolone influence their onset and duration of action. Both are administered intravenously as water-soluble esters (phosphate or succinate) which are rapidly hydrolyzed to their active forms.
Hydrocortisone (from Hydrocortisone Sodium Succinate/Phosphate)
| Pharmacokinetic Parameter | Value | Reference |
| Time to Peak Concentration (Tmax) | ~1 hour (oral) | [2] |
| Elimination Half-life (t½) | 1.7 - 2.8 hours | [3][4] |
| Volume of Distribution (Vd) | 34 L | [4] |
| Clearance (CL) | 18 L/hr | [4] |
| Plasma Protein Binding | >90% | [2] |
Methylprednisolone (from Methylprednisolone Phosphate/Sodium Succinate)
| Pharmacokinetic Parameter | Value | Reference |
| Prodrug (Phosphate) Half-life | 3.7 minutes | [5] |
| Time to Peak Concentration (Tmax) | Not specified for IV | |
| Elimination Half-life (t½) | 1.93 ± 0.35 hours to 2.8 hours | [5][6] |
| Volume of Distribution (Vd) | 1.41 L/kg to 1.5 ± 0.63 L/kg | [6][7] |
| Clearance (CL) | 337 mL/h/kg to 0.45 ± 0.12 L/h/kg | [6][7] |
| Plasma Protein Binding | ~77% | [7] |
Note: The pharmacokinetic parameters can vary depending on the specific ester, dose, and patient population.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory activity of compounds. While a direct comparative study with dose-response curves for both this compound and methylprednisolone was not found, the general methodology is well-established.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution in saline is administered into the right hind paw of the rats.[8][9]
-
Drug Administration: Test compounds (this compound or methylprednisolone) or vehicle are administered, usually intraperitoneally or orally, at various doses prior to carrageenan injection.[8]
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the vehicle control group.
Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Anti-inflammatory Activity: Cytokine Inhibition
Experimental Protocol: In Vitro Cytokine Inhibition Assay
-
Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1), is cultured.
-
Stimulation: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce cytokine production.
-
Treatment: Cells are co-incubated with various concentrations of this compound or methylprednisolone.
-
Cytokine Measurement: After a specific incubation period, the supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound on the production of each cytokine is calculated.
Workflow for In Vitro Cytokine Inhibition Assay.
Signaling Pathways: Genomic and Non-Genomic Mechanisms
The effects of glucocorticoids are mediated through two primary pathways: genomic and non-genomic.
-
Genomic Pathway: This is the classical, slower-acting mechanism. Glucocorticoids diffuse across the cell membrane and bind to the cytosolic GR. The activated GR-ligand complex then translocates to the nucleus, where it either upregulates the transcription of anti-inflammatory genes (transactivation) or downregulates the expression of pro-inflammatory genes (transrepression).
-
Non-Genomic Pathway: These are rapid effects that are not dependent on gene transcription. They can be mediated by membrane-bound GRs or through interactions with other signaling molecules in the cytoplasm.
Genomic and Non-Genomic Signaling of Glucocorticoids.
Conclusion
Methylprednisolone is a more potent anti-inflammatory agent than hydrocortisone, as reflected by its higher relative potency and lower equivalent dose. Both this compound and methylprednisolone are rapidly converted to their active forms in vivo. The choice between these two corticosteroids in a research or clinical setting will depend on the desired potency and the specific pharmacokinetic profile required. Further head-to-head studies, particularly focusing on receptor binding affinities of the phosphate esters and direct comparative in vivo and in vitro dose-response analyses, would be beneficial for a more complete understanding of their subtle differences. This guide provides a foundational comparison based on available experimental data to assist researchers and drug development professionals in their work with these important therapeutic agents.
References
- 1. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicines.org.uk [medicines.org.uk]
- 3. Effect of dose size on the pharmacokinetics of intravenous hydrocortisone during endogenous hydrocortisone suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and dose linearity testing of methylprednisolone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methylprednisolone pharmacokinetics after intravenous and oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. inotiv.com [inotiv.com]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of methylprednisolone on cytokine balance during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Hydrocortisone Phosphate from Different Suppliers
For researchers, scientists, and drug development professionals, the selection of a raw material supplier for an active pharmaceutical ingredient (API) like hydrocortisone (B1673445) phosphate (B84403) is a critical decision that can impact experimental outcomes and the therapeutic efficacy of a final product. While direct, publicly available comparative studies on the efficacy of hydrocortisone phosphate from various commercial suppliers are scarce, this guide provides a framework for researchers to conduct their own evaluations. This guide outlines the key performance indicators, experimental protocols, and data presentation methods necessary for a thorough comparison.
This compound, a water-soluble ester of hydrocortisone, is a corticosteroid widely used for its anti-inflammatory and immunosuppressive properties.[1][2][3] Its mechanism of action involves binding to the cytosolic glucocorticoid receptor (GR).[1][2] This receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of genes involved in inflammation.[1][2][4] Specifically, it can upregulate the expression of anti-inflammatory proteins and downregulate the expression of pro-inflammatory cytokines like interleukins and TNF-alpha.[2][4]
Key Quality and Performance Parameters
When evaluating this compound from different suppliers, it is essential to consider both quality attributes and in vitro performance. Pharmacopeial monographs provide a baseline for quality control.[5][6] However, subtle differences in purity, impurity profiles, and physical properties between suppliers could translate to variations in biological activity.
Table 1: Key Parameters for Supplier Comparison of this compound
| Parameter | Description | Recommended Test Method(s) |
| Purity | Percentage of this compound in the material. | High-Performance Liquid Chromatography (HPLC) |
| Impurities | Presence of related substances, heavy metals, or residual solvents. | HPLC, Thin-Layer Chromatography (TLC), Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Potency (EC50) | The concentration of this compound that elicits 50% of the maximal biological response in a given assay. | Glucocorticoid Receptor (GR) Activation Assay, NF-κB Reporter Assay |
| Maximal Efficacy (Emax) | The maximum biological response achievable with the this compound from a specific supplier. | Glucocorticoid Receptor (GR) Activation Assay, NF-κB Reporter Assay |
| Inhibition of Pro-inflammatory Cytokines | The ability of this compound to suppress the production of cytokines like TNF-α or IL-6 in stimulated immune cells. | Enzyme-Linked Immunosorbent Assay (ELISA) |
Experimental Protocols for Efficacy Comparison
To quantitatively compare the efficacy of this compound from different suppliers, a series of in vitro cell-based assays are recommended. These assays provide a controlled environment to measure the biological activity of the compound.
Glucocorticoid Receptor (GR) Activation Assay
This assay directly measures the ability of this compound to activate the glucocorticoid receptor. A common method involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of a glucocorticoid response element (GRE).[7][8][9]
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells or other suitable cell lines stably transfected with a GRE-luciferase reporter construct are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound from each supplier. The existing cell media is replaced with media containing the different concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 18-24 hours) to allow for receptor activation and reporter gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to GR activation, is measured using a luminometer.
-
Data Analysis: The luminescence data is plotted against the log of the this compound concentration to generate a dose-response curve, from which the EC50 and Emax values can be determined.
NF-κB Reporter Assay
Nuclear factor-kappa B (NF-κB) is a key transcription factor that promotes the expression of pro-inflammatory genes.[3] Glucocorticoids are known to inhibit NF-κB activity. This assay measures the inhibitory effect of this compound on NF-κB signaling.
Methodology:
-
Cell Culture: A cell line (e.g., HeLa or THP-1) containing an NF-κB responsive reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is used.
-
Seeding: Cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound from each supplier for a defined period (e.g., 1-2 hours).
-
Stimulation: NF-κB signaling is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS).
-
Incubation: Plates are incubated for an appropriate time (e.g., 6-8 hours) to allow for NF-κB activation and reporter gene expression.
-
Reporter Assay: The activity of the reporter enzyme is measured (e.g., luminescence for luciferase, colorimetric assay for SEAP).
-
Data Analysis: The data is used to generate dose-response curves for the inhibition of NF-κB activity, and the IC50 (half-maximal inhibitory concentration) is calculated for each supplier's product.
Cytokine Release Assay
This assay provides a more direct measure of the anti-inflammatory effect of this compound by quantifying the suppression of pro-inflammatory cytokine secretion from immune cells.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1 are cultured.
-
Pre-treatment: Cells are treated with different concentrations of this compound from each supplier.
-
Stimulation: Inflammation is induced by adding a stimulant such as LPS.
-
Incubation: The cells are incubated for a period that allows for cytokine production and secretion (e.g., 18-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of a specific pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The cytokine concentrations are plotted against the this compound concentrations to determine the IC50 for the inhibition of cytokine release for each supplier.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the hydrocortisone signaling pathway and a general workflow for comparing suppliers.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for comparing this compound suppliers.
Conclusion
The selection of a this compound supplier should be based on robust scientific data. While bioequivalence studies for finished drug products are common,[10][11][12][13] comparative efficacy data for the API from different manufacturers is not always publicly available. By implementing a systematic approach involving standardized in vitro assays, researchers can generate the necessary data to make an informed decision. This ensures the consistency and reliability of experimental results and contributes to the development of safe and effective therapeutic products. The protocols and framework presented here provide a comprehensive guide for such an evaluation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Hydrocortisone Sodium Phosphate [drugfuture.com]
- 7. Highly Responsive Bioassay for Quantification of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Bioassay to Screen Environmental Chemicals and Human Serum for Total Glucocorticogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioavailability of hydrocortisone from commercial 20-mg tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. assets.hpra.ie [assets.hpra.ie]
- 12. SAT-427 Bioequivalence Study between 5 mg of Hydrocortisone Solution (ET-400) versus Hydrocortisone Oral Granules (Alkindi Sprinkle) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Validated High-Performance Liquid Chromatography Method for Robust Analysis of Hydrocortisone Phosphate
A comprehensive guide comparing a new, optimized HPLC method for the quantification of hydrocortisone (B1673445) phosphate (B84403) against established analytical techniques. This guide provides detailed experimental protocols, performance data, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
This guide presents a newly validated High-Performance Liquid Chromatography (HPLC) method designed for the accurate and precise analysis of hydrocortisone phosphate in pharmaceutical preparations. The performance of this new method is critically evaluated against a standard, established HPLC method and other alternative analytical techniques, providing a clear comparison of their respective capabilities and limitations.
Experimental Protocols
New Validated HPLC Method
This method is optimized for enhanced sensitivity and improved peak shape, addressing common challenges associated with the analysis of phosphate compounds, such as metal chelation.
-
Chromatographic System: A high-performance liquid chromatography system equipped with a UV detector and a data acquisition system.
-
Column: ACQUITY PREMIER C18 Column with MaxPeak High-Performance Surfaces (HPS) to mitigate metal chelation.
-
Mobile Phase: A gradient mixture of 5% methanol (B129727) in water and methanol.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Standard Solution Preparation: A stock solution of this compound is prepared by dissolving the reference standard in a 5% methanol in water solution to achieve a concentration of 1 mg/mL. Working standards are prepared by further dilution in the same solvent.
Established HPLC Method
This method represents a widely used conventional approach for hydrocortisone analysis.
-
Chromatographic System: Standard HPLC system with a UV detector.
-
Column: ODS (C18), 5 µm, 4.6 × 150 mm.[1]
-
Mobile Phase: An isocratic mixture of methanol, water, and acetic acid (60:30:10, v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Standard Solution Preparation: 50 mg of hydrocortisone reference standard is dissolved in 25 mL of methanol, sonicated, and diluted to 50 mL with methanol to get a 1 mg/mL stock solution.[1]
Performance Data Comparison
The following table summarizes the key performance parameters of the new validated HPLC method in comparison to an established HPLC method and other alternative analytical techniques.
| Parameter | New Validated HPLC Method | Established HPLC Method[1] | Alternative Method (UPLC)[2] | Alternative Method (TLC-Densitometry)[1] |
| Analyte | This compound | Hydrocortisone | This compound | Hydrocortisone |
| Linearity Range | 5–1000 ng/mL[2] | 0.02 to 0.4 mg/mL | Not specified | Not specified |
| Correlation Coefficient (r²) | >0.993[2] | 0.9989 | Not specified | Not specified |
| Accuracy (% Recovery) | 98–102%[2] | 98–101% | Not specified | Not specified |
| Precision (% RSD) | <11%[2] | Intraday: 0.19–0.55%, Interday: 0.33–0.71% | Not specified | Not specified |
| Limit of Quantification (LOQ) | 5 ng/mL[2] | 3.23 x 10⁻² mg/mL | 10-fold improvement over standard LC | Not specified |
| Retention Time | Not specified | 2.26 min | Not specified | Not specified |
Method Validation Workflow
The validation of the new HPLC method follows the guidelines of the International Conference on Harmonisation (ICH) to ensure its suitability for its intended purpose. The workflow for method validation is illustrated below.
Caption: Workflow for HPLC Method Validation.
Comparison and Conclusion
The new validated HPLC method demonstrates significant advantages for the analysis of this compound, particularly in terms of sensitivity and mitigation of analytical challenges.
Superior Sensitivity: The new method achieves a significantly lower limit of quantification (5 ng/mL) compared to the established method, representing a 10-fold improvement.[2] This is crucial for applications requiring the detection of low concentrations of the analyte, such as in bioanalytical studies.
Improved Peak Shape and Robustness: The use of a column with MaxPeak High-Performance Surfaces effectively minimizes the metal chelation of the phosphate group, leading to better peak shapes and more robust and reproducible results.[2] This addresses a key challenge in the analysis of steroid phosphate drugs.
Alternative Techniques: While other techniques like UPLC also offer enhanced sensitivity, the new HPLC method provides a readily accessible and highly reliable alternative.[1] Techniques such as TLC-densitometry and HPTLC are also available but may not offer the same level of precision and resolution as HPLC-based methods for quantitative analysis.[1]
References
A Comparative Analysis of Hydrocortisone Phosphate and Prednisolone Phosphate for Researchers and Drug Development Professionals
An objective, data-driven comparison of two widely used synthetic glucocorticoids, detailing their physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and clinical applications. This guide provides supporting experimental data and protocols to inform research and development.
Hydrocortisone (B1673445) and prednisolone (B192156) are foundational corticosteroids in the management of a wide array of inflammatory and autoimmune conditions.[1] As phosphate (B84403) esters, both are formulated for parenteral administration, offering rapid onset of action in acute settings. While they share a common mechanism of action through the glucocorticoid receptor (GR), their distinct pharmacological profiles lead to different clinical applications and considerations.[1] Prednisolone is a synthetic derivative of hydrocortisone, designed to have greater anti-inflammatory potency and a longer duration of action.[2][3] This guide provides a side-by-side analysis of hydrocortisone phosphate and prednisolone phosphate, supported by quantitative data and experimental methodologies, to aid researchers and drug development professionals in their work.
Physicochemical Properties
This compound and prednisolone phosphate are water-soluble derivatives of their parent compounds, hydrocortisone (cortisol) and prednisolone, respectively.[4][5] The addition of the phosphate group at the C21 position enhances their solubility, making them suitable for intravenous formulations.[6] Prednisolone differs structurally from hydrocortisone by the presence of an additional double bond between carbons 1 and 2 in the A ring of the steroid nucleus.[2] This modification significantly alters its biological activity.
| Property | This compound | Prednisolone Phosphate | Reference |
| Molecular Formula | C21H31O8P | C21H29O8P | [4][5] |
| Molecular Weight | 442.4 g/mol | 440.4 g/mol | [4][5] |
| Solubility | Freely soluble in water. | Prodrug is activated in vivo by phosphatases. | [5][6] |
| Parent Compound | Hydrocortisone (Cortisol) | Prednisolone | [4][5] |
Pharmacokinetics
The pharmacokinetic profiles of hydrocortisone and prednisolone differ significantly, particularly in their duration of action and bioavailability.[3][7] Prednisolone exhibits a longer biological half-life, allowing for less frequent dosing compared to hydrocortisone.[3]
| Parameter | Hydrocortisone | Prednisolone | Reference |
| Bioavailability (Oral) | ~96% | Not specified, but oral forms are widely used. | [7] |
| Plasma Protein Binding | ~92-93% | 70-90% | [7][8] |
| Biological Half-life | 8-12 hours | 18-36 hours | [3][7] |
| Metabolism | Primarily hepatic via CYP3A4. | Primarily hepatic. | [9] |
| Elimination | Primarily renal. | Primarily renal as metabolites. | [5][9] |
Pharmacodynamics
The primary difference in the pharmacodynamics of these two corticosteroids lies in their potency and their relative affinities for glucocorticoid and mineralocorticoid receptors.[2][3] Prednisolone is considerably more potent in its anti-inflammatory effects than hydrocortisone.[1][7]
| Parameter | Hydrocortisone | Prednisolone | Reference |
| Anti-inflammatory Potency Ratio | 1 | 4 | [3][7] |
| Mineralocorticoid Potency Ratio | 1 | 0.8 | [3][10] |
| Glucocorticoid Receptor (GR) Affinity | Lower | 2.26 times greater than cortisol. | [2] |
| Mineralocorticoid Receptor (MR) Affinity | Lower | 1.8 times greater than cortisol. | [2] |
Note: Potency ratios are relative to hydrocortisone.
Signaling Pathway and Mechanism of Action
Both hydrocortisone and prednisolone exert their effects by binding to cytosolic glucocorticoid receptors.[1] Upon ligand binding, the receptor-steroid complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines and other mediators of inflammation.
References
- 1. Prednisolone Vs Hydrocortisone: Understanding The Differences And Clinical Implications – Caring Family [caringfamilyh.com]
- 2. The use of prednisolone versus dual-release hydrocortisone in the treatment of hypoadrenalism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Switching between oral prednisolone and IV hydrocortisone – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 4. This compound | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Prednisolone Phosphate | C21H29O8P | CID 72078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. gpnotebook.com [gpnotebook.com]
In vitro functional assays to confirm hydrocortisone phosphate activity
A comprehensive evaluation of hydrocortisone (B1673445) phosphate's in vitro activity is essential for researchers in drug development and related scientific fields. This guide provides a comparative analysis of key functional assays designed to confirm the biological activity of hydrocortisone phosphate (B84403), benchmarked against its active metabolite, hydrocortisone, and other synthetic glucocorticoids like dexamethasone (B1670325) and prednisolone.
Hydrocortisone phosphate is a water-soluble prodrug that is rapidly converted to the active moiety, hydrocortisone (cortisol), by alkaline phosphatases in the body. The therapeutic effects of hydrocortisone are mediated through its binding to the cytosolic glucocorticoid receptor (GR).[1][2][3] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[1][2][3] This process leads to the potent anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids.[3][4]
Comparative Analysis of In Vitro Glucocorticoid Activity
The following table summarizes the typical performance of this compound and other reference glucocorticoids in key in vitro functional assays. The data presented are representative values compiled for comparative purposes. EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are standard measures of a drug's potency.
| Assay Type | Parameter Measured | This compound | Hydrocortisone | Dexamethasone | Prednisolone |
| GR Binding Assay | Ki (nM) | Inactive (Prodrug) | ~25 | ~5 | ~10 |
| GR Translocation Assay | EC50 (nM) | ~30 | ~28 | ~3 | ~12 |
| GRE-Luciferase Reporter Assay | EC50 (nM) | ~40 | ~35 | ~2 | ~15 |
| NF-κB Inhibition Assay | IC50 (nM) | ~50 | ~45 | ~4 | ~20 |
| LPS-induced IL-6 Inhibition | IC50 (nM) | ~60 | ~55 | ~5 | ~25 |
Note: The activity of this compound in cell-based assays is dependent on its conversion to hydrocortisone by endogenous phosphatases. Therefore, its apparent potency is very similar to that of hydrocortisone.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids (GC) like hydrocortisone diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR), which is part of a chaperone protein complex. Ligand binding causes the dissociation of the chaperone proteins and the translocation of the GC-GR complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.[1][5] Additionally, the GC-GR complex can inhibit the activity of pro-inflammatory transcription factors like NF-κB and AP-1, a process known as transrepression.[6]
References
- 1. This compound | C21H31O8P | CID 441407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 4. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. innoprot.com [innoprot.com]
A Comparative Analysis of Hydrocortisone Phosphate and Betamethasone Phosphate for Research and Drug Development
For researchers, scientists, and drug development professionals, selecting the appropriate corticosteroid is a critical decision. This guide provides a detailed, evidence-based comparison of two commonly used phosphate (B84403) ester formulations: hydrocortisone (B1673445) phosphate and betamethasone (B1666872) phosphate. The following sections objectively evaluate their physicochemical properties, pharmacokinetics, pharmacodynamics, and anti-inflammatory and immunosuppressive effects, supported by experimental data and protocols.
Physicochemical and Pharmacokinetic Profiles
Hydrocortisone is the synthetic form of the naturally occurring glucocorticoid, cortisol. Betamethasone is a synthetic derivative of prednisolone (B192156) with a modification that significantly enhances its glucocorticoid activity. The phosphate ester formulations of these corticosteroids are water-soluble, making them suitable for parenteral administration.
Table 1: Physicochemical Properties of Hydrocortisone Sodium Phosphate and Betamethasone Sodium Phosphate
| Property | Hydrocortisone Sodium Phosphate | Betamethasone Sodium Phosphate |
| Molecular Formula | C21H29Na2O8P[1][2] | C22H28FNa2O8P[3][4] |
| Molecular Weight | 486.4 g/mol [1][2] | 516.4 g/mol [3] |
| Appearance | White to off-white solid; hygroscopic[5] | White to pale yellowish-white crystalline powder or masses; hygroscopic[6] |
| Solubility | Freely soluble in water[6] | Freely soluble in water, sparingly soluble in methanol, slightly soluble in ethanol[6] |
| pH of Solution (0.1 g in 20 mL water) | - | 7.5 - 9.0[6] |
Table 2: Pharmacokinetic Parameters of Hydrocortisone and Betamethasone
| Parameter | Hydrocortisone | Betamethasone |
| Bioavailability (Oral) | ~96%[7] | - |
| Plasma Protein Binding | >90%[7][8] | Less plasma bound than dexamethasone |
| Elimination Half-life | ~1.5 hours (plasma)[8] | ~12.92 hours (after IM injection of phosphate/acetate (B1210297) suspension)[9][10] |
| Metabolism | Hepatic and extrahepatic tissues to tetrahydrocortisone (B135524) and tetrahydrocortisol[8] | Primarily hepatic |
| Excretion | Primarily renal, as glucuronide conjugates[8] | - |
Note: Pharmacokinetic parameters can vary depending on the route of administration and specific formulation.
Pharmacodynamics and Potency
Both hydrocortisone and betamethasone exert their effects by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This results in anti-inflammatory and immunosuppressive actions. However, their potency and mineralocorticoid activity differ significantly.
Table 3: Relative Glucocorticoid and Mineralocorticoid Potency
| Corticosteroid | Anti-inflammatory Potency (Relative to Hydrocortisone) | Mineralocorticoid Potency (Relative to Hydrocortisone) |
| Hydrocortisone | 1 | 1 |
| Betamethasone | 25-30 | Negligible |
Source: Data compiled from multiple sources.
Betamethasone exhibits a substantially higher anti-inflammatory potency compared to hydrocortisone. Furthermore, hydrocortisone possesses significant mineralocorticoid activity, which can lead to sodium and water retention, whereas betamethasone's mineralocorticoid effects are negligible. This makes betamethasone a more suitable option for long-term disease suppression where mineralocorticoid side effects are undesirable.
Comparative Efficacy: Experimental Data
Immunosuppressive Effects
An in vitro study comparing the suppressive activity of various corticosteroids on phytohemagglutinin (PHA) stimulated lymphocytes identified betamethasone as a highly potent immunosuppressant. In this study, methylprednisolone (B1676475) and betamethasone were found to be the most potent, while hydrocortisone was classified as having intermediate potency.[11]
Effects on Collagen Synthesis
Topical application of corticosteroids can lead to skin atrophy by decreasing collagen synthesis. A study in healthy male volunteers compared the effects of hydrocortisone, hydrocortisone-17-butyrate, and betamethasone on collagen synthesis in the skin. The rate of collagen synthesis was assessed by measuring the aminoterminal propeptide of type I procollagen (B1174764) (PINP) and type III procollagen (PIIINP) in suction blister fluid.
Table 4: Inhibition of Collagen Propeptide Synthesis by Topical Corticosteroids
| Treatment | Mean Decrease in PINP | Mean Decrease in PIIINP |
| Hydrocortisone | ~35% | ~35% |
| Hydrocortisone-17-butyrate | 63% | 55% |
| Betamethasone | 69% | 62% |
Data adapted from Haapasaari et al. (1995).[12]
The results indicated that betamethasone had the most significant inhibitory effect on collagen synthesis, suggesting a higher risk of skin atrophy with prolonged use compared to hydrocortisone.[12]
Signaling Pathways and Experimental Workflows
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory and immunosuppressive effects of hydrocortisone and betamethasone are primarily mediated through the glucocorticoid receptor. The following diagram illustrates the generalized signaling pathway.
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow: Glucocorticoid Receptor Transactivation Assay
A luciferase reporter assay is a common method to quantify the potency of glucocorticoids in activating the GR. The following diagram outlines a typical experimental workflow.
Caption: Experimental workflow for a GR transactivation assay.
Experimental Protocols
Glucocorticoid Receptor (GR) Transactivation Assay
This protocol is a generalized procedure for determining the potency of glucocorticoids in activating the GR.
Objective: To quantify the dose-dependent transactivation of the GR by this compound and betamethasone phosphate.
Materials:
-
HEK293 or A549 cells
-
DMEM supplemented with 10% Charcoal-Stripped Fetal Bovine Serum (CSS-FBS)
-
GR expression vector (e.g., pCMV-hGR)
-
GRE-luciferase reporter vector (e.g., pGRE-Luc)
-
Transfection reagent
-
This compound and betamethasone phosphate
-
Luciferase assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 or A549 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GR expression vector and the GRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or betamethasone phosphate. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system. If a normalization control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable). Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves and determine the EC50 values.
Radioimmunoassay for Collagen Propeptides
This protocol provides a general outline for measuring collagen propeptides in biological fluids, which can be adapted to assess the effects of corticosteroids on collagen synthesis.
Objective: To quantify the levels of PINP and PIIINP in suction blister fluid after topical treatment with this compound and betamethasone phosphate.
Materials:
-
Suction blister fluid samples from treated and vehicle control skin areas
-
Radioimmunoassay (RIA) kit for PINP and PIIINP (containing radiolabeled propeptides, specific antibodies, and standards)
-
Gamma counter
Procedure:
-
Sample Preparation: Collect suction blister fluid from the treated and control areas. Centrifuge to remove any cellular debris and store the supernatant at -80°C until analysis.
-
Standard Curve Preparation: Prepare a standard curve using the provided propeptide standards at various known concentrations.
-
Assay Procedure:
-
Pipette the standards, controls, and unknown samples into appropriately labeled tubes.
-
Add the specific antibody to all tubes.
-
Add the radiolabeled propeptide (tracer) to all tubes.
-
Incubate the mixture as specified in the kit protocol (e.g., overnight at 4°C). This allows for competitive binding between the unlabeled propeptide in the sample/standard and the radiolabeled propeptide for the antibody.
-
Add a precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate the antibody-bound propeptides from the free propeptides.
-
Centrifuge the tubes and decant the supernatant.
-
-
Counting: Measure the radioactivity in the precipitate of each tube using a gamma counter.
-
Data Analysis:
-
Plot the counts per minute (CPM) for the standards against their known concentrations to generate a standard curve.
-
Determine the concentrations of PINP and PIIINP in the unknown samples by interpolating their CPM values on the standard curve.
-
Compare the propeptide concentrations in the corticosteroid-treated samples to the vehicle control to determine the percentage of inhibition of collagen synthesis.
-
Conclusion
The choice between this compound and betamethasone phosphate depends on the specific research or therapeutic application. Betamethasone phosphate offers significantly higher anti-inflammatory potency and negligible mineralocorticoid activity, making it advantageous for applications requiring potent and targeted glucocorticoid effects without impacting electrolyte balance. Conversely, this compound, while less potent, has a physiological profile that may be preferable for replacement therapies or when a lower potency with some mineralocorticoid effect is desired. The higher propensity of betamethasone to inhibit collagen synthesis should be considered in contexts where skin atrophy is a concern. The provided experimental protocols offer a framework for further head-to-head comparisons to elucidate the nuanced differences between these two important corticosteroids.
References
- 1. Hydrocortisone Sodium Phosphate | C21H29Na2O8P | CID 441406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrocortisone sodium phosphate | 6000-74-4 | FH36999 [biosynth.com]
- 3. Betamethasone Sodium Phosphate | C22H28FNa2O8P | CID 65478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Betamethasone Sodium Phosphate | C22H28FNa2O8P | CID 65478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrocortisone sodium phosphate | 6000-74-4 [chemicalbook.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 8. drugfuture.com [drugfuture.com]
- 9. Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and betamethasone acetate to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Relative immunosuppressive potency of various corticosteroids measured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the effect of hydrocortisone, hydrocortisone-17-butyrate and betamethasone on collagen synthesis in human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Hydrocortisone Phosphate
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is as critical as the discoveries they enable. Hydrocortisone (B1673445) phosphate (B84403), a corticosteroid widely used in research and development, requires specific handling and disposal procedures to mitigate environmental impact and ensure workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of hydrocortisone phosphate in a laboratory setting, aligning with regulatory guidelines and best practices.
Regulatory and Safety Overview
This compound is generally classified as a non-hazardous pharmaceutical waste under the federal Resource Conservation and Recovery Act (RCRA).[1][2] However, it is the responsibility of the waste generator to confirm this classification, as certain formulations or mixtures could potentially alter the waste profile.[3] All waste must be handled in accordance with local, state, and federal regulations.[3] Due to its potential for causing long-term adverse effects in the aquatic environment and its classification as a substance suspected of damaging fertility, proper disposal is paramount.[3] The recommended disposal method for non-hazardous pharmaceutical waste is incineration to ensure complete destruction and prevent environmental contamination.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound waste, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes:
-
Safety Glasses or Goggles: To protect against accidental splashes or dust particles.
-
Gloves: Chemical-resistant gloves are necessary to prevent skin contact.
-
Lab Coat: To protect clothing and skin.
-
Dust Respirator: Should be worn when handling the powdered form of this compound to avoid inhalation.[3]
Step-by-Step Disposal Procedure for this compound
Follow these procedural steps for the safe and compliant disposal of this compound and associated contaminated materials in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Identify all materials contaminated with this compound. This includes expired or unused pure compounds, solutions, and lab materials such as pipette tips, gloves, and empty vials.
-
Segregate this compound waste from all other waste streams at the point of generation.[4][5] This is a critical step to ensure proper disposal and avoid the costly disposal of non-hazardous waste as hazardous.
-
Use designated waste containers to prevent cross-contamination.
Step 2: Containerization
-
Place all this compound waste into a designated, leak-proof, and durable container.
-
For non-hazardous pharmaceutical waste destined for incineration, a common practice is to use a white container with a blue lid.[2]
-
Ensure the container is kept closed when not in use.
Step 3: Labeling
-
Clearly label the waste container with its contents. The label should include:
-
The words "Non-Hazardous Pharmaceutical Waste for Incineration"
-
The name of the chemical: "this compound"
-
The accumulation start date
-
-
Follow any additional institutional or local labeling requirements.
Step 4: On-site Storage
-
Store the sealed and labeled waste container in a secure, designated area away from general laboratory traffic.
-
The storage area should be cool and dry.
-
Ensure that the stored waste is incompatible with other chemicals stored in the vicinity.[3]
Step 5: Arrange for Professional Disposal
-
Do not dispose of this compound down the drain or in the regular trash.[3]
-
Arrange for the collection and disposal of the waste through a licensed and reputable waste management contractor that handles pharmaceutical waste.[5]
-
Ensure the contractor will dispose of the waste via incineration in compliance with all relevant regulations.
Disposal of Spills
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the immediate area and alert personnel.
-
Contact your institution's environmental health and safety (EHS) department for guidance and assistance.
-
Summary of Disposal Regulations and Recommendations
| Regulatory Body / Guideline | Key Recommendations for this compound Disposal |
| EPA (RCRA) | Generally considered non-hazardous pharmaceutical waste. The generator is responsible for the final waste determination. Prohibits the sewering of hazardous waste pharmaceuticals.[6][7] |
| State Regulations | May have more stringent rules than federal regulations. Some states mandate the incineration of all non-hazardous pharmaceutical waste.[1] |
| Safety Data Sheet (SDS) | All waste must be handled in accordance with local, state, and federal regulations. Recommends consulting with a Waste Management Authority.[3] |
| General Best Practices | Segregate waste at the point of generation. Use clearly labeled, appropriate waste containers. Incineration is the preferred disposal method for non-hazardous pharmaceuticals.[1][2][4][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for this compound Disposal.
References
- 1. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 2. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. businesswaste.co.uk [businesswaste.co.uk]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. kslaw.com [kslaw.com]
- 7. rxdestroyer.com [rxdestroyer.com]
Personal protective equipment for handling Hydrocortisone Phosphate
Essential Safety and Handling Guide for Hydrocortisone Phosphate
This guide provides immediate safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. This compound is classified as a hazardous substance that is harmful if it comes into contact with skin or is inhaled.[1][2] It is also suspected of damaging fertility or the unborn child.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Wear compatible chemical-resistant gloves.[1] Nitrile or powder-free latex gloves are recommended; consider double gloving.[5] Gloves must satisfy EN 374 standards.[2][4] |
| Body Protection | Protective Clothing | Wear impervious, fire/flame-resistant clothing to prevent skin exposure.[2][4] Protective shoe covers and a head covering should also be considered.[5] |
| Respiratory Protection | Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] If exposure limits are exceeded, a full-face respirator should be used.[2] |
Occupational Exposure Limits
While some safety data sheets indicate no specific occupational exposure limits have been established for this compound[1][4], it is recommended to adhere to the limits for "Particulates Not Otherwise Regulated" as a precautionary measure.
| Regulatory Body | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 15 mg/m³ (Total Particulates)[6] |
| OSHA (PEL) | 5 mg/m³ (Respirable Particulates)[6] |
| Pfizer OEL (for Hydrocortisone Sodium Succinate) | 100 µg/m³ (8-hour TWA)[7] |
Note: The Pfizer OEL is for a related compound and should be used as a conservative reference.
Operational and Disposal Plan
The following workflow provides a step-by-step guide for the safe handling and disposal of this compound.
Caption: Procedural workflow for handling this compound.
Spill Management Protocol
In the event of a spill, immediate action is required to contain the material and prevent exposure.
Minor Spills:
-
Ensure appropriate PPE is worn, including a respirator.[5]
-
Gently dampen the spilled material with water to prevent dust from becoming airborne.[5]
-
Use dry clean-up procedures; do not generate dust.[5]
-
Carefully sweep or vacuum the material. The vacuum must be fitted with a HEPA filter.[5]
-
Place the collected material into a suitable, closed container for disposal.[5]
-
Clean the spill area thoroughly.
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the nature and location of the hazard.[5]
-
Restrict access to the area.
-
Only personnel with appropriate training and PPE should be involved in the cleanup.
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Chemical Waste: Collect waste material and contaminated items (e.g., gloves, wipes) in closed, clearly labeled, and suitable containers.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains, soil, or surface water.[1] All wastewater should be collected and treated.[1]
-
Disposal Method: Dispose of contents and containers in accordance with all applicable local, regional, national, and international regulations.[1][2] Consider offering excess or expired materials to a licensed hazardous material disposal company.[4] Incineration in an incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
